4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
Description
BenchChem offers high-quality 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJQDFRZLKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985074 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-51-6 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal and synthetic chemistry. Thiosemicarbazides are a significant class of organic compounds, serving as crucial intermediates in the synthesis of various heterocyclic systems and exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This document outlines a detailed experimental protocol for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear, tabular format.
Core Chemical Structure and Synthesis
The fundamental structure of a 4-aryl-3-thiosemicarbazide consists of a thiourea unit linked to a hydrazine moiety, with an aryl group attached at the N4 position. The most prevalent and efficient method for synthesizing these compounds is the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[1] This nucleophilic addition reaction is typically conducted in a polar solvent like ethanol.
The synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide follows this general principle, starting from 2,4-dimethylphenyl isothiocyanate and hydrazine hydrate.
Experimental Protocol: Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
This protocol is adapted from the general procedure for the synthesis of 4-substituted phenyl thiosemicarbazides.[2]
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Distilled water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (5 mmol) in 10 mL of ethanol.
-
Prepare a suspension of 2,4-dimethylphenyl isothiocyanate (5 mmol) in 10 mL of ethanol.
-
While vigorously stirring the hydrazine hydrate solution and cooling it in an ice bath, add the suspension of 2,4-dimethylphenyl isothiocyanate dropwise.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid three times with 30 mL of water.
-
Dry the product and recrystallize from ethanol to obtain pure 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Characterization of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques. Below is a summary of the expected analytical data based on the characterization of analogous compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 g/mol |
| Appearance | White solid |
| CAS Number | 66298-09-7 |
Spectroscopic Data
The following tables summarize the expected quantitative data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3350 - 3150 | N-H stretching | NH and NH₂ groups[2] |
| 3050 - 3000 | C-H stretching | Aromatic C-H |
| 2980 - 2850 | C-H stretching | Methyl C-H |
| ~1600 | N-H bending | NH₂ group |
| 1550 - 1500 | C=C stretching | Aromatic ring |
| ~1280 | C-N stretching | C-N bond[2] |
| ~1200 | C=S stretching | Thiocarbonyl group[2] |
Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | s | 1H | N²-H[3] |
| ~8.90 | s | 1H | N⁴-H[2] |
| ~7.10 | d | 1H | Aromatic H |
| ~7.00 | d | 1H | Aromatic H |
| ~6.90 | s | 1H | Aromatic H |
| ~4.60 | s | 2H | N¹-H₂[2] |
| ~2.30 | s | 3H | Aromatic CH₃ |
| ~2.20 | s | 3H | Aromatic CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180.0 | C=S[2] |
| ~137.0 | Aromatic C |
| ~135.0 | Aromatic C |
| ~131.0 | Aromatic C-H |
| ~129.0 | Aromatic C |
| ~126.0 | Aromatic C-H |
| ~125.0 | Aromatic C-H |
| ~21.0 | Aromatic CH₃ |
| ~18.0 | Aromatic CH₃ |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 195 | [M]⁺ |
| 196 | [M+1]⁺ |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical relationships and workflows in the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Caption: Synthetic pathway for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. The content is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding this specific thiosemicarbazide derivative. While direct experimental data for this compound is limited in publicly available literature, this guide leverages information on closely related analogs to provide a thorough and practical framework.
Core Physicochemical Properties
| Property | 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide (Isomer) | 4-Methyl-3-thiosemicarbazide | 4,4-Dimethyl-3-thiosemicarbazide |
| Molecular Formula | C₉H₁₃N₃S[1] | C₉H₁₃N₃S[2] | C₂H₇N₃S | C₃H₉N₃S[3] |
| Molecular Weight | 195.28 g/mol [1] | 195.28 g/mol [2] | 105.16 g/mol | 119.19 g/mol [3] |
| Melting Point | Not available | 204 °C | 135-138 °C (lit.) | 153 °C (dec.) (lit.)[3] |
| Solubility | Generally soluble in water, ethanol, and hot methanol.[4] | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| logP (Calculated) | Not available | Not available | Not available | Not available |
Synthesis and Characterization
The synthesis of 4-aryl-substituted thiosemicarbazides is a well-established chemical transformation. The most common and efficient method involves the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate.
Experimental Protocol: General Synthesis of 4-Aryl-3-thiosemicarbazides
This protocol can be adapted for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (typically 80-95% solution in water)
-
Ethanol (absolute or 95%)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylphenyl isothiocyanate (1.0 equivalent) in a suitable volume of ethanol.
-
Cool the flask in an ice bath to lower the temperature of the solution.
-
While maintaining the cool temperature and stirring, add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution. The addition should be slow to control any exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often in the range of 2-24 hours.[5]
-
Upon completion of the reaction, a solid precipitate of the thiosemicarbazide product is typically formed.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain the final 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the crystalline solid.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations, such as N-H, C-H (aromatic and aliphatic), and C=S stretching.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.
-
Mass Spectrometry: To verify the molecular weight of the compound.
Experimental Workflow: Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
Potential Biological Activities and Signaling Pathways
While specific biological studies on 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide are not prominent in the literature, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.
Antimicrobial Activity: Thiosemicarbazide derivatives have shown activity against various bacteria and fungi. A proposed mechanism of action for their antibacterial effects is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and segregation.
Anticancer Activity: Many thiosemicarbazone derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. Several potential mechanisms of action have been proposed:
-
Inhibition of Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, and its inhibition can lead to cell cycle arrest and apoptosis.
-
Induction of Oxidative Stress: Thiosemicarbazones can chelate intracellular iron, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.
-
Inhibition of Topoisomerase IIα: This enzyme is involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and cell death.
-
Interaction with Signaling Pathways: Thiosemicarbazones have been shown to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and NF-κB pathways.
Potential Mechanisms of Action for Thiosemicarbazide Derivatives
References
- 1. 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4,4-二甲基-3-氨基硫脲 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. juniv.edu [juniv.edu]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide-ranging biological activities. This document outlines the synthetic protocols, detailed spectroscopic characterization, and experimental workflows relevant to the analysis of this class of compounds.
Introduction
Thiosemicarbazides are a class of compounds characterized by the N-N-C(=S)-N skeleton. The substitution at the N4 position with an aryl group, such as 2,4-dimethylphenyl, can significantly influence their biological properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these synthesized compounds. This guide focuses on the application of key spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the characterization of 4-(2,4-dimethylphenyl)-3-thiosemicarbazide derivatives.
Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide Derivatives
The synthesis of 4-(2,4-dimethylphenyl)-3-thiosemicarbazide is typically achieved through the reaction of 2,4-dimethylphenyl isothiocyanate with hydrazine hydrate. The resulting thiosemicarbazide can then be further reacted with various aldehydes or ketones to form the corresponding thiosemicarbazone derivatives.
General Synthesis of 4-Aryl-3-thiosemicarbazides
A common method for the synthesis of 4-aryl substituted thiosemicarbazides involves the treatment of an aromatic amine with ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by reaction with hydrazine hydrate.
General Synthesis of Thiosemicarbazones
Thiosemicarbazone derivatives are synthesized by the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone, often in a suitable solvent like methanol and sometimes with a catalytic amount of acid.[1]
Spectroscopic Data Presentation
Table 1: FT-IR Spectroscopic Data
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| N-H Stretching | 3125–3294 |
| C-H Stretching (Aromatic) | ~3000 |
| C=N Stretching | 1543 |
| C=C Stretching (Aromatic) | 1400-1600 |
| C=S Stretching | 1222 |
Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| NH-CS | 11.73 | bs |
| NH-N | 9.91 | bs |
| Aromatic-H | 7.03–7.84 | m |
| CH₃ | 2.29 | s |
| CH₃ | 2.18 | s |
bs = broad singlet, s = singlet, m = multiplet
Table 3: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=S | ~170-180 |
| Aromatic-C | ~110-150 |
| CH₃ | 15.10 |
| CH₃ | 13.76 |
Table 4: UV-Vis Spectroscopic Data
| Transition | λ_max (nm) |
| π → π | ~335 |
| n → π | Not specified |
Table 5: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 196.0903 (Predicted for C₉H₁₃N₃S) |
Experimental Protocols
Synthesis of Thiosemicarbazone Derivatives[1]
-
Dissolve an equimolar amount of the substituted thiosemicarbazide (e.g., 4-(2,4-dimethylphenyl)-3-thiosemicarbazide) in methanol in a round-bottom flask.
-
Add a solution of the desired aldehyde or ketone (1 mmol) to the flask at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the product with methanol and dry at room temperature.
Spectroscopic Characterization
-
FT-IR Spectroscopy : Record the FT-IR spectra using the KBr pellet technique.
-
NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
UV-Vis Spectroscopy : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) and record the absorption spectrum.
-
Mass Spectrometry : Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 4-(2,4-dimethylphenyl)-3-thiosemicarbazide derivatives.
Caption: Workflow for Synthesis and Analysis.
Conclusion
The spectroscopic analysis of 4-(2,4-dimethylphenyl)-3-thiosemicarbazide derivatives is a fundamental aspect of their chemical research and development. The combined use of FT-IR, NMR, UV-Vis, and Mass Spectrometry provides a comprehensive characterization of these molecules, confirming their structure and purity. The methodologies and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aryl-3-Thiosemicarbazides
Introduction: 4-Aryl-3-thiosemicarbazides represent a significant class of compounds in medicinal and synthetic chemistry. Their core structure, featuring a thiourea unit linked to a hydrazine moiety with an aryl group at the N4 position, serves as a versatile scaffold for synthesizing various heterocyclic compounds.[1] These molecules are of considerable interest due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive overview of the synthesis, experimental protocols for crystal growth, and detailed X-ray crystallographic analysis of 4-aryl-3-thiosemicarbazides.
Experimental Protocols
Synthesis of 4-Aryl-3-Thiosemicarbazides
The most common and efficient method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[1][3] This reaction is typically performed in an alcohol solvent and proceeds with high yields.
Detailed Protocol:
-
Reactant Preparation: Dissolve one molar equivalent of the selected aryl isothiocyanate in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: To this solution, add one molar equivalent of hydrazine hydrate dropwise while stirring continuously at room temperature.
-
Reaction Progression: The reaction is typically exothermic. Stir the mixture for a designated period, often ranging from 30 minutes to a few hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solid product often precipitates out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Purification: The crude product is collected by filtration, washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-3-thiosemicarbazide.[3]
An alternative synthetic route begins with an aromatic amine, which is treated with ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by a final reaction with hydrazine hydrate to yield the target compound.[4]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The slow evaporation technique is commonly employed for 4-aryl-3-thiosemicarbazides.
Detailed Protocol:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 4-aryl-3-thiosemicarbazide in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter or cotton plug to remove any particulate matter or dust, which could act as unwanted nucleation sites.
-
Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with a cap or parafilm with small perforations to allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, single crystals should form. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested from the mother liquor.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.[5] Data is collected using a diffractometer (e.g., an Enraf-Nonius CAD-4) with a specific radiation source, typically graphite-monochromated Cu Kα (λ = 1.5418 Å) or Mo Kα radiation.[5] A series of diffraction patterns are collected by rotating the crystal through various angles using an appropriate scan mode, such as the ω/2θ scan.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson and Fourier methods.[6] The initial atomic model is refined using a full-matrix or block-diagonal least-squares method, which minimizes the difference between the observed and calculated structure factors to a final R-value, typically below 0.05 for a well-resolved structure.[5][6]
Data Presentation and Structural Insights
The workflow from synthesis to final structural analysis is a multi-step process requiring careful execution at each stage.
Caption: Experimental workflow for the crystal structure analysis of 4-aryl-3-thiosemicarbazides.
Crystallographic Data Summary
The analysis of 4-(3-chlorophenyl)thiosemicarbazide provides a representative example of the crystallographic data obtained for this class of compounds. The data reveals key parameters about the unit cell and the quality of the structural solution.
| Parameter | 4-(3-chlorophenyl)thiosemicarbazide[5] |
| Chemical Formula | C₇H₈ClN₃S |
| Formula Weight | 201.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.914 (5) |
| b (Å) | 4.304 (4) |
| c (Å) | 30.306 (3) |
| β (°) | 94.66 (3) |
| Volume (ų) | 899.0 (1) |
| Z | 4 |
| Temperature (K) | 298 |
| Final R-value | 0.048 for 1219 observed reflections |
Molecular Conformation and Intermolecular Interactions
Crystal structure analysis reveals that the thiosemicarbazide moiety is generally planar. A key conformational feature is the arrangement around the C-N bond of the thioamide group. In the structure of 4-(3-chlorophenyl)thiosemicarbazide, the sulfur (S) atom and the terminal hydrazinic nitrogen (N3) atom adopt a trans conformation with respect to the C7-N2 bond.
The crystal packing is primarily dictated by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial for the formation of stable, three-dimensional supramolecular assemblies. Common interactions observed include N-H···S and C-H···S hydrogen bonds, which link adjacent molecules into chains or sheets.[7] Intramolecular hydrogen bonds, such as N-H···N, are also frequently observed, which contribute to the planarity of the molecule.
Caption: Key intermolecular interactions in the crystal packing of 4-aryl-3-thiosemicarbazides.
Conclusion
The crystal structure analysis of 4-aryl-3-thiosemicarbazides provides invaluable data for understanding their chemical behavior and biological activity. Detailed knowledge of the three-dimensional structure, conformational preferences, and intermolecular hydrogen bonding patterns allows for the rational design of new derivatives with enhanced therapeutic properties. The experimental protocols and analytical insights presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniv.edu [juniv.edu]
- 5. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal and molecular structure of thiosemicarbazide hydrochloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-substituted Thiosemicarbazone | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activities of Thiosemicarbazide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide analogs are a versatile class of compounds characterized by the presence of a thiosemicarbazide moiety (-NH-NH-C(=S)-NH-). This structural feature imparts a wide range of biological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents.[3][4][5] Their mechanisms of action are often multifaceted, involving interactions with various cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the biological activities of thiosemicarbazide analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Anticancer Activity
Thiosemicarbazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7] Their anticancer effects are attributed to several mechanisms, including the inhibition of ribonucleotide reductase, induction of apoptosis, and chelation of essential metal ions.[7][8][9]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiosemicarbazide analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl)hydrazinecarbothioamide | MES-SA | >50 | [3] |
| DM(tsc)T | PC-3 | 2.64 ± 0.33 | [10] |
| Cisplatin (positive control) | PC-3 | 5.47 ± 0.06 | [10] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [6] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [6] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [6] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 12.3 | [6] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [6] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | 2.821 ± 0.008 (µg/mL) | [11] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 | 2.904 ± 0.013 (µg/mL) | [11] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | 7.102 ± 0.010 (µg/mL) | [11] |
| Doxorubicin (positive control) | MCF-7 | 3.162 ± 0.018 (µg/mL) | [11] |
| Nitro-substituted semicarbazide 4c | U87 | 12.6 (µg/mL) | [12] |
| Nitro-substituted thiosemicarbazide 5d | U87 | 13.0 (µg/mL) | [12] |
Mechanism of Anticancer Action
One of the primary mechanisms of anticancer activity for thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[7][13] RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[9] Thiosemicarbazones, such as Triapine, can chelate iron, which is an essential cofactor for the R2 subunit of RR.[7] This chelation disrupts the enzyme's function, leading to the depletion of the deoxyribonucleotide pool, inhibition of DNA replication, and ultimately, cell cycle arrest and apoptosis.[7][14]
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazone Analogs.
Several thiosemicarbazone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10] One of the key pathways involved is the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[10]
References
- 1. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopenarchives.com [benthamopenarchives.com]
The Therapeutic Potential of Substituted Thiosemicarbazides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of therapeutic agents.
Substituted thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a versatile and highly promising class of compounds in the field of medicinal chemistry. Possessing a characteristic -NH-CS-NH-NH- structural motif, these molecules have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research on substituted thiosemicarbazides, focusing on their therapeutic applications, underlying mechanisms of action, and key experimental methodologies for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Diverse Therapeutic Applications
The biological activity of substituted thiosemicarbazides is intrinsically linked to their ability to chelate metal ions, a property that is crucial for the function of various enzymes.[1] This has led to the exploration of these compounds in a wide range of therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiosemicarbazone derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including leukemia, pancreatic cancer, breast cancer, and lung cancer.[2][3] The primary mechanisms behind their anticancer activity are multifaceted and include the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the inhibition of key enzymes involved in cancer cell proliferation.[4][5]
Antimicrobial Activity
Substituted thiosemicarbazides have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1] Their mechanism of action in bacteria is thought to involve the dual inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[4] This dual-targeting mechanism may contribute to a lower propensity for the development of microbial resistance.
Quantitative Biological Data
The following tables summarize the in vitro anticancer and antimicrobial activities of selected substituted thiosemicarbazide and thiosemicarbazone derivatives, as reported in the literature. These data provide a quantitative basis for comparing the potency of different structural analogs and for guiding future drug design efforts.
Table 1: In Vitro Anticancer Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound III-16 | SGC-7901 (Gastric Cancer) | 0.032 | [3] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |
| Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [5] |
| 3-MBTSc | MCF-7 (Breast Cancer) | 2.821 ± 0.008 µg/mL | [6] |
| 4-NBTSc | EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 µg/mL | [6] |
| Organic Ligand | A549 (Lung Carcinoma) | 589 ± 18 | [4] |
| [Cu(L)Cl2] Complex | A549 (Lung Carcinoma) | 599 ± 71 | [4] |
| CuT1 | A375 (Melanoma) | < 10 | [7] |
| CuT10 | A375 (Melanoma) | < 10 | [7] |
| CuT16 | A375 (Melanoma) | < 10 | [7] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | 0.6 | [2] |
Table 2: In Vitro Antimicrobial Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3g | Staphylococcus aureus | 6.25 | [8] |
| Compound 3g | Pseudomonas aeruginosa | 6.25 | [8] |
| Compound 3f | Staphylococcus aureus | 12.5 | [8] |
| Compound 3f | Pseudomonas aeruginosa | 12.5 | [8] |
| Compound 3a | Bacillus cereus | 16-64 | [9] |
| Compound 4a | Bacillus cereus | >512 | [9] |
| Compound 7a | Bacillus cereus | 32-128 | [9] |
| T9A | Staphylococcus epidermidis ATCC 12228 | 64 | [10] |
| T7B–T9B | Staphylococcus epidermidis ATCC 12228 | 31.25 - 125 | [10] |
| ITD-13 | Mycobacterium tuberculosis H37Rv | 15.62 | [11] |
| ITD-20 | Mycobacterium tuberculosis H37Rv | 31.25 | [11] |
| ITD-30 | Mycobacterium tuberculosis H37Rv | 31.25 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative substituted thiosemicarbazide and for the in vitro evaluation of anticancer and antimicrobial activities.
Synthesis of 4-Aryl-Substituted Thiosemicarbazides (General Procedure)
This protocol describes a common method for the synthesis of 4-aryl-substituted thiosemicarbazides, which are key intermediates in the preparation of bioactive thiosemicarbazones.[11][12][13]
Materials:
-
Appropriate aryl isothiocyanate
-
Hydrazine hydrate
-
Toluene or Ethanol
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the aryl isothiocyanate (1 equivalent) in toluene or ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][11]
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by filtration and wash it with a small amount of ice-cold toluene or ethanol.[12]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (substituted thiosemicarbazide/thiosemicarbazone)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (substituted thiosemicarbazide)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculate each well containing the serially diluted compound with the standardized microbial suspension.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of substituted thiosemicarbazides are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Conclusion and Future Directions
Substituted thiosemicarbazides represent a rich scaffold for the development of novel therapeutic agents with diverse applications. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them an attractive area for further investigation. Future research should focus on the synthesis of new analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their successful translation into clinical candidates. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones and selected tyrosine kinase inhibitors synergize in pediatric solid tumors: NDRG1 upregulation and impaired prosurvival signaling in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniv.edu [juniv.edu]
The Core Mechanism of Action of Thiosemicarbazone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones (TSCs) are a versatile class of Schiff base compounds characterized by the presence of a toxophoric N-N-S donor system.[1] For decades, they have been a subject of intense scientific scrutiny owing to their broad spectrum of pharmacological activities, including potent anticancer, antiviral, and antimicrobial effects.[1][2] The biological activity of TSCs is intrinsically linked to their ability to chelate transition metal ions, with their metal complexes often exhibiting enhanced therapeutic potential.[2] This technical guide provides a comprehensive overview of the core mechanisms of action of thiosemicarbazone compounds, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows involved in their mechanistic elucidation.
Core Anticancer Mechanisms of Action
The anticancer effects of thiosemicarbazones are multifaceted, arising from their ability to interfere with several crucial cellular processes simultaneously. The primary mechanisms include ribonucleotide reductase inhibition, iron chelation and disruption of iron homeostasis, generation of reactive oxygen species (ROS), topoisomerase inhibition, and the subsequent induction of apoptosis and cell cycle arrest.[3][4][5]
Ribonucleotide Reductase (RR) Inhibition
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[6][7] This enzyme is a well-established target for anticancer drugs, as its inhibition effectively halts cell proliferation.[6] Thiosemicarbazones, most notably the clinically trialed compound Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent inhibitors of RR.[6][8] Their inhibitory action is mediated through the chelation of the essential iron cofactor within the R2 subunit of the enzyme, which disrupts its catalytic activity.[6]
Iron Chelation and Disruption of Iron Homeostasis
Cancer cells exhibit an increased demand for iron compared to normal cells to sustain their rapid proliferation. This dependency on iron makes its metabolism an attractive target for anticancer therapy.[9] Thiosemicarbazones are powerful iron chelators, forming stable complexes with intracellular iron.[4][9] This chelation depletes the cellular iron pool, leading to the inhibition of iron-dependent enzymes like ribonucleotide reductase and interfering with other iron-requiring cellular processes.[2][4] The iron complexes of thiosemicarbazones can also be redox-active, contributing to the generation of reactive oxygen species.[4]
Generation of Reactive Oxygen Species (ROS)
The formation of redox-active metal complexes, particularly with iron and copper, is a key aspect of the anticancer mechanism of many thiosemicarbazones.[4][10] These complexes can participate in Fenton-like reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS), such as hydroxyl radicals.[4] The resulting oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, and trigger apoptotic cell death pathways.[4][11]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[12] Inhibition of these enzymes leads to DNA damage and the induction of apoptosis. Several thiosemicarbazone-metal complexes have been shown to inhibit the activity of topoisomerase IIα, further contributing to their anticancer effects.[12]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[13][14] Iron deprivation, ROS-induced damage, and topoisomerase inhibition all converge on cellular signaling pathways that activate the apoptotic cascade.[4][11] Thiosemicarbazones have been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members (increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2), leading to the activation of caspases and the execution of apoptosis.[11][15] Furthermore, by inhibiting DNA synthesis, thiosemicarbazones can induce cell cycle arrest, typically at the G1/S phase transition.[4]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected thiosemicarbazone compounds and their metal complexes against various cancer cell lines.
Table 1: IC50 Values of Thiosemicarbazone Ligands
| Compound | Cell Line | IC50 (µM) | Reference |
| Triapine (3-AP) | L1210 Leukemia | Potent Inhibition | [8] |
| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [16] |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [17] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [17] |
| Compound 4h | MDA-MB-231 (Breast) | 0.4 | [11] |
| Compound 4h | RPMI-8226 (Myeloma) | 1.1 | [11] |
| Compound 4h | A549 (Lung) | 1.6 | [11] |
| Compound 4h | HepG2 (Liver) | 1.7 | [11] |
Table 2: IC50 Values of Thiosemicarbazone Metal Complexes
| Compound | Cell Line | IC50 (µM) | Reference |
| [Cu(Am4M)(OAc)]·H2O | HepG-2 (Liver) | 11.2 ± 0.9 | [18] |
| Ga(III) complexes of 4-methyl and 4-ethyl derivatives of 2-pyridineformamide thiosemicarbazone | RT2 (Glioblastoma) | 0.81 - 9.57 | [19] |
| Ga(III) complexes of 4-methyl and 4-ethyl derivatives of 2-pyridineformamide thiosemicarbazone | T98 (Glioblastoma) | 3.6 - 11.30 | [19] |
| Ni(II)thiosemicarbazone complex 62c | HCT 116 (Colorectal) | 3.36 | [20] |
Antiviral and Antimicrobial Mechanisms
Antiviral Activity
Thiosemicarbazones have demonstrated notable activity against a range of viruses, including Herpes Simplex Virus (HSV) and Dengue virus.[16][20][21] A primary mechanism of their anti-HSV activity is the inhibition of the viral ribonucleotide reductase, which is essential for viral DNA replication.[6][22] Against Dengue virus, certain thiosemicarbazone derivatives have been shown to inhibit the NS2B-NS3 protease, a key enzyme in the viral replication cycle.[21][23]
Table 3: Antiviral Activity of Thiosemicarbazone Derivatives
| Compound Class | Virus | Target | EC50 (µM) | Reference |
| N-methylcytisine thio derivative 6 | Dengue Virus-2 | E protein, NS2B-NS3 protease | 0.002 - 0.005 | [21] |
| 2-acetylpyridine thiosemicarbazones | Herpes Simplex Virus 1 & 2 | Ribonucleotide Reductase | Mean 50% inhibition at 1.1 µg/ml | [16] |
Antimicrobial Activity
The antimicrobial properties of thiosemicarbazones are particularly significant in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis.[14][24] Thioacetazone, a thiosemicarbazone derivative, functions as a prodrug that, upon activation, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][24][25] Other thiosemicarbazones have been identified as inhibitors of M. tuberculosis protein tyrosine phosphatase A (PtpA), a virulence factor that promotes the survival of the bacterium within host cells.[3][5][26]
Table 4: Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Compound L1 | Bacillus cereus | 10 | [27] |
| Compound L2 | Bacillus subtilis | 50 | [27] |
| Compound L4 | Bacillus cereus | 50 | [27] |
| Ag-thiosemicarbazone complex T39 | E. coli | 0.018 (µg/mL) | [28][29] |
| Ag-thiosemicarbazone complex T39 | S. aureus | 0.018 (µg/mL) | [28][29] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of thiosemicarbazone compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiosemicarbazone compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][23][28][30]
Detection of Apoptosis (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the thiosemicarbazone compound at its IC50 concentration for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Treat cells with the thiosemicarbazone compound for the desired duration.
-
After treatment, incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).[7][33][34][35][36]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).[3][10][22][37][38]
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Protocol:
-
Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Add the thiosemicarbazone compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by thiosemicarbazone compounds and a typical experimental workflow for their mechanistic investigation.
Signaling Pathway of Thiosemicarbazone-Induced Apoptosis
Caption: Thiosemicarbazone-induced apoptosis signaling pathway.
Experimental Workflow for Mechanistic Investigation
Caption: Experimental workflow for investigating the mechanism of action.
Conclusion
Thiosemicarbazone compounds represent a promising class of therapeutic agents with a complex and multifaceted mechanism of action. Their ability to simultaneously target multiple key cellular pathways, including ribonucleotide reductase, iron metabolism, and topoisomerase function, while inducing oxidative stress and apoptosis, underscores their potential as effective anticancer, antiviral, and antimicrobial drugs. The continued exploration of their structure-activity relationships and the development of novel derivatives and metal complexes hold significant promise for the future of drug discovery and development in these critical therapeutic areas. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the clinical translation of these versatile compounds.
References
- 1. Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic thiosemicarbazones as a new class of Mycobacterium tuberculosis protein tyrosine phosphatase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribonucleotide reductase: an important enzyme in the replication of herpes simplex virus type 1 and a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are HSV RNR inhibitors and how do they work? [synapse.patsnap.com]
- 8. sketchviz.com [sketchviz.com]
- 9. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumor activity of 2-isocamphanyl thiosemicarbazone derivatives via ROS-enhanced mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiosemicarbazones and their antimycobacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Inactivation of Herpes Simplex Virus by Thiosemicarbazones and Certain Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of dengue viruses by N-methylcytisine thio derivatives through targeting viral envelope protein and NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Thioacetazone? [synapse.patsnap.com]
- 25. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fragment-based discovery of selective inhibitors of the Mycobacterium tuberculosis protein tyrosine phosphatase PtpA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. researchgate.net [researchgate.net]
- 30. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. csfarmacie.cz [csfarmacie.cz]
- 32. lornajane.net [lornajane.net]
- 33. Herpes simplex type 1 ribonucleotide reductase. Mechanism studies with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 36. medium.com [medium.com]
- 37. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, a molecule of interest within the broader class of thiosemicarbazides known for their diverse biological activities. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Chemical Structure and Properties
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is an aromatic derivative of thiosemicarbazide. The core structure consists of a thiosemicarbazide moiety (-NHNHC(=S)NH-) where the terminal nitrogen (N-4) is substituted with a 2,4-dimethylphenyl group.
Chemical Structure Visualization:
Caption: Chemical structure of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃S | [1] |
| Molecular Weight | 195.28 g/mol | [1] |
| CAS Number | 66298-09-7 | |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not explicitly reported for this compound. Related 4-aryl-3-thiosemicarbazides exhibit a range of melting points, for example, 4-methyl-3-thiosemicarbazide melts at 135-138 °C and 4,4-dimethyl-3-thiosemicarbazide at 153 °C.[2] | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Generally, thiosemicarbazides have limited solubility in water but are soluble in organic solvents like ethanol and DMSO. |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Signals |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the dimethylphenyl ring. - NH and NH₂ Protons: Broad singlets at varying chemical shifts, typically downfield, corresponding to the N-H and NH₂ protons of the thiosemicarbazide moiety. The exact positions are solvent-dependent and can be confirmed by D₂O exchange. - Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring. |
| IR (Infrared) Spectroscopy | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and amide groups. - C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed below 3000 cm⁻¹. - C=S Stretching: A characteristic absorption band for the thiocarbonyl group (C=S) is expected in the region of 1200-1300 cm⁻¹. - C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. - N-H Bending: N-H bending vibrations are expected around 1550-1650 cm⁻¹. |
Experimental Protocols
Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
The synthesis of 4-aryl-3-thiosemicarbazides is generally achieved through the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate.[3] The following is a generalized experimental protocol adapted for the synthesis of the title compound.
Reaction Scheme:
Caption: General synthetic workflow for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
In a separate dropping funnel, add hydrazine hydrate (1.0 - 1.2 equivalents).
-
Cool the flask containing the isothiocyanate solution in an ice bath.
-
Add the hydrazine hydrate dropwise to the stirred isothiocyanate solution over a period of 15-30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Purification:
If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus.
-
Infrared (IR) Spectroscopy: An IR spectrum should be recorded using a KBr pellet or as a thin film to identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to elucidate the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Biological Activities and Potential Applications
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-known class of compounds with a broad spectrum of biological activities.[4][5] These activities are often attributed to their ability to act as chelating agents for metal ions that are essential for the function of various enzymes in pathogenic organisms and cancer cells.
Reported biological activities for the thiosemicarbazide class of compounds include:
-
Antimicrobial Activity: Thiosemicarbazide derivatives have shown activity against a range of bacteria and fungi.[6]
-
Anticancer Activity: Numerous thiosemicarbazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7]
-
Antiviral Activity: Some thiosemicarbazides have been investigated for their potential as antiviral agents.
-
Antitubercular Activity: The thiosemicarbazide scaffold is a key component in some antitubercular drugs.[8]
While specific biological data for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is not extensively reported, its structural features suggest that it could be a valuable candidate for screening in various biological assays. The presence of the lipophilic 2,4-dimethylphenyl group may influence its membrane permeability and interaction with biological targets.
Logical Relationship for Biological Screening:
Caption: Potential biological screening pathways for the title compound.
Conclusion
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. This technical guide provides the fundamental information required for its synthesis, characterization, and as a starting point for further investigation into its potential therapeutic applications. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to explore the medicinal chemistry of this and related thiosemicarbazide derivatives. Further research is warranted to fully elucidate the specific biological profile and mechanism of action of this compound.
References
- 1. 4-(2,4-ジメチルフェニル)-3-チオセミカルバジド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4-Dimethyl-3-thiosemicarbazide 98 6926-58-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide: A Technical Guide for Drug Discovery Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antioxidant, and anticancer properties. The biological potential of these compounds is often attributed to their ability to chelate metal ions, which can interfere with the function of various microbial and cancer cell enzymes. This guide provides an in-depth overview of the preliminary screening methodologies and potential bioactivities of compounds structurally related to 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Data Presentation: Bioactivity of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide Derivatives
The following tables summarize the quantitative bioactivity data for derivatives of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. The data presented is for the thiosemicarbazone derivative, 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1), and its antimony complex [Sb(L1)Cl2] (C1).
Table 1: Antimicrobial Activity of 4-(2,4-Dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) and its Antimony Complex (C1) [1]
| Compound | Test Organism | Zone of Inhibition (mm) |
| HL1 | Staphylococcus aureus | 14 |
| Escherichia coli | 15 | |
| Candida albicans | 10 | |
| C1 | Staphylococcus aureus | 36 |
| Escherichia coli | 35 | |
| Candida albicans | 21 | |
| Ampicillin (Standard) | Staphylococcus aureus | 21 |
| Escherichia coli | 25 | |
| Amphotericin B (Standard) | Candida albicans | 21 |
Table 2: Anticancer Activity of 4-(2,4-Dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) and its Antimony Complex (C1) against MCF-7 Human Breast Cancer Cells [1]
| Compound | IC50 (µM) |
| HL1 | 68.9 |
| C1 | 34.7 |
| Doxorubicin (Standard) | 9.66 |
Table 3: Antioxidant Activity of N(4)-(2,4-dimethylphenyl)thiosemicarbazones [2]
| Compound Class | DPPH Free Radical Scavenging Activity | ABTS Radical Cation Scavenging Activity |
| N(4)-(2,4-dimethylphenyl)thiosemicarbazones | Very Good | High |
Experimental Protocols
Detailed methodologies for key bioactivity screening experiments are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of a compound.[2][3][4]
1. Reagent Preparation:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[2][3]
- Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
- Standard Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test compound.
2. Assay Procedure:
- Prepare serial dilutions of the test compound and the standard in a 96-well microplate.
- Add the DPPH solution to each well containing the test compound or standard.
- Include a blank control (solvent and DPPH solution) and a negative control (solvent only).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.
- Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]
1. Reagent and Media Preparation:
- Bacterial/Fungal Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute the suspension to achieve the final desired inoculum concentration in the assay (typically 5 x 10^5 CFU/mL).
- Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.
2. Assay Procedure:
- In a 96-well microplate, add the appropriate broth medium to all wells.
- Perform serial two-fold dilutions of the test compound across the wells.
- Inoculate each well with the prepared microbial suspension.
- Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
- Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Activity: MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the test compound.
- Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
- Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
- Shake the plate gently to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability using the following formula: % Cell Viability = [ (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) ] * 100
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for preliminary bioactivity screening.
Putative Signaling Pathway
Caption: Putative anticancer mechanism via ribonucleotide reductase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
The Synthesis of Novel Thiosemicarbazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Their structural motif, characterized by a reactive thiocarbonyl group and a hydrazine moiety, serves as a scaffold for the synthesis of a diverse array of molecules. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel thiosemicarbazide derivatives, detailed experimental protocols, and an exploration of their key signaling pathways in the context of drug development. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized through diagrams generated using Graphviz.
Core Synthetic Methodologies
The synthesis of novel thiosemicarbazide derivatives primarily follows two well-established routes: the condensation of thiosemicarbazide or its derivatives with carbonyl compounds, and the reaction of carbohydrazides with isothiocyanates. These methods offer high yields and the flexibility to introduce a wide variety of substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.
Synthesis via Condensation Reaction
A prevalent and straightforward method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1] This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.[1]
Experimental Protocol: General Procedure for the Synthesis of Thiosemicarbazones via Condensation
-
Dissolution: Dissolve 1.0 mmol of the selected thiosemicarbazide derivative in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Addition: To the stirring solution, add a solution of 1.0 mmol of the corresponding benzaldehyde or ketone derivative at room temperature.[2] For some reactions, a few drops of glacial acetic acid can be added as a catalyst.[1]
-
Reaction: Stir the mixture at room temperature for 24 hours or reflux for a shorter period (e.g., 1-5 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[1][2]
-
Isolation: Upon completion of the reaction, the precipitate is filtered, washed with cold methanol (20 mL), and dried at room temperature to yield the final thiosemicarbazone product.[2] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Table 1: Synthesis of Thiosemicarbazone Derivatives via Condensation
| Entry | Aldehyde/Ketone Reactant | Thiosemicarbazide Reactant | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiosemicarbazide | Methanol | 24 h (RT) | High | [2] |
| 2 | Substituted Benzaldehydes | 4-Phenylthiosemicarbazide | Methanol | 24 h (RT) | 30-95 | [2] |
| 3 | Various Aldehydes/Ketones | Thiosemicarbazide | Ethanol | 1 h (Reflux) | High | [3] |
| 4 | Aromatic Aldehydes | Thiosemicarbazide | Ethanol | 5 h (Reflux) | High | [1] |
Note: "RT" denotes room temperature. Yields are reported as "High" when specific percentages are not provided in the source material.
References
- 1. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Potential Applications of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities. This guide outlines the synthetic route, necessary reagents, and purification methods. Additionally, it explores the potential application of this compound as an antifungal agent through the inhibition of N-myristoyltransferase (NMT), a key enzyme in fungal viability.
Introduction
Thiosemicarbazides are versatile pharmacophores that serve as building blocks for various heterocyclic compounds and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 4-aryl substituted thiosemicarbazides, in particular, have garnered significant attention. This document focuses on the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and discusses its potential as an antifungal agent by targeting the N-myristoyltransferase (NMT) enzyme, which is crucial for fungal cell processes. The inhibition of NMT disrupts protein function and localization, leading to fungal cell death.[1][2]
Synthesis Protocol
The synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is achieved through the nucleophilic addition of hydrazine hydrate to 2,4-dimethylphenyl isothiocyanate. This is a common and effective method for preparing 4-substituted thiosemicarbazides.
Reaction Scheme:
Materials and Reagents
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol (absolute)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Experimental Procedure
-
In a 250 mL round-bottom flask, dissolve 2,4-dimethylphenyl isothiocyanate (10 mmol) in 50 mL of absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
To this cooled solution, add hydrazine hydrate (10 mmol) dropwise over a period of 15-20 minutes.
-
After the complete addition of hydrazine hydrate, continue stirring the reaction mixture in the ice bath for another 30 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum to obtain 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
-
For further purification, the crude product can be recrystallized from ethanol.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point (°C) | Not available (predicted to be in the range of 130-160°C based on similar compounds) |
| FTIR (KBr, cm⁻¹) | Predicted characteristic peaks: 3300-3100 (N-H stretching), 1600-1500 (N-H bending), ~1250 (C=S stretching) |
| ¹H NMR (DMSO-d₆, ppm) | Predicted signals for aromatic protons, methyl protons, and NH/NH₂ protons. |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted signals for aromatic carbons, methyl carbons, and the C=S carbon (~180 ppm). |
Application: Antifungal Activity via N-Myristoyltransferase (NMT) Inhibition
Thiosemicarbazide derivatives have been identified as potential inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of various fungi, including Candida albicans.[1][2] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This process, known as N-myristoylation, is critical for protein localization to membranes and for their proper function in cellular signaling pathways.[4]
Inhibition of NMT by compounds such as 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide can disrupt these essential cellular processes, leading to impaired fungal growth and viability. This makes NMT an attractive target for the development of novel antifungal drugs.[1][2]
Proposed Mechanism of Action
The proposed mechanism of action involves the binding of the thiosemicarbazide derivative to the active site of the fungal NMT, preventing the binding of its natural substrates, myristoyl-CoA and the N-terminal glycine of target proteins. This inhibition disrupts the myristoylation of key proteins involved in cell wall synthesis, signal transduction, and other vital cellular functions, ultimately leading to fungal cell death.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
N-Myristoyltransferase (NMT) Signaling Pathway and Inhibition
Caption: Inhibition of the fungal N-Myristoyltransferase (NMT) pathway.
References
- 1. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. FTR1335 is a novel synthetic inhibitor of Candida albicans N-myristoyltransferase with fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques employed in the characterization of thiosemicarbazides, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Detailed protocols for the primary analytical methods are provided to facilitate their application in research and development settings.
Spectroscopic Techniques
Spectroscopic methods are fundamental for the elucidation of the molecular structure of newly synthesized thiosemicarbazide derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic functional groups present in thiosemicarbazides.
Key Functional Group Vibrations:
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3125 - 3435[1][2] |
| C=S | Stretching | 1212 - 1256[1] |
| C=N | Stretching | 1539 - 1602[1][2] |
| C=O (in derivatives) | Stretching | 1709 - 1714[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid thiosemicarbazide sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known literature values for thiosemicarbazides and their precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule.
Typical Chemical Shifts (δ) in ppm:
| Proton/Carbon | Solvent | Chemical Shift (ppm) |
| NH-N (¹H) | DMSO-d₆ | 8.35 - 9.91[1] |
| NH-C=S (¹H) | DMSO-d₆ | 9.52 - 11.89[1][2] |
| N=CH (¹H) | DMSO-d₆ | 8.01 - 8.14[2] |
| Aromatic Protons (¹H) | DMSO-d₆ | 7.20 - 7.96[2] |
| C=S (¹³C) | DMSO | ~177 - 178[2] |
| C=N (¹³C) | DMSO | ~141[2] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiosemicarbazide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient relaxation delay.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure. Compare the ¹³C chemical shifts with predicted values or data from similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used to determine the wavelength of maximum absorption (λₘₐₓ).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the thiosemicarbazide derivative in a suitable solvent (e.g., methanol, ethanol) of known concentration.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200 - 800 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Acquisition: Record the absorbance spectrum of the sample solution.
-
Data Analysis: Identify the λₘₐₓ values. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions. For some thiosemicarbazones, the maximum wavelength is around 335 nm.[1]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Common Fragmentation Patterns: Thiosemicarbazones can undergo fragmentation in the mass spectrometer, with common losses including ammonia and S=C=NH.[3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the thiosemicarbazide derivative in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Port Temperature: Typically set between 250°C and 300°C.[5] It is important to note that thermal decay in the injection port can occur.[3][4]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometer: An electron ionization (EI) or chemical ionization (CI) source.
-
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for analysis.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For example, in the mass spectrum of a thiosemicarbazone of 4-methylacetophenone, the molecular ion is at m/z 207, with a base peak at m/z 91 (tropylium ion).[3]
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of thiosemicarbazides and for determining their physicochemical properties, such as lipophilicity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of thiosemicarbazide derivatives.
Experimental Protocol: RP-HPLC for Lipophilicity Determination
-
Sample Preparation: Dissolve the thiosemicarbazide derivative in the mobile phase.
-
Instrument Setup:
-
HPLC System: Equipped with a pump, injector, column oven, and a suitable detector (e.g., UV detector).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., 20 mM acetate buffer, pH 7.4).[6] The composition is varied to determine the retention behavior.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the elution of the compound at a specific wavelength using a UV detector.
-
-
Data Acquisition: Inject a small volume of the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention time (tᵣ) and calculate the capacity factor (k). The lipophilicity is often expressed as log k or extrapolated to pure water (log kₙ).[7][8][9][10]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of thiosemicarbazides.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of the thiosemicarbazide sample (typically 5 mg) into a TGA pan (e.g., Al₂O₃ crucible).[11]
-
Instrument Setup:
-
Thermogravimetric Analyzer: Capable of precise temperature control and weight measurement.
-
Heating Rate: A constant heating rate, such as 10 K/min, is applied.[11]
-
Temperature Range: From ambient temperature up to 600 °C or higher, depending on the compound's stability.[11]
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of around 40 mL/min.[11]
-
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition or loss of volatile components. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates. Many thiosemicarbazone derivatives undergo a two-stage thermal decomposition.[11][12]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Key Crystallographic Data for Thiosemicarbazide:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 4.911(5) |
| b (Å) | 7.127(7) |
| c (Å) | 8.340(7) |
| α (°) | 45.38(3) |
| β (°) | 83.83(3) |
| γ (°) | 77.57(3) |
| Z | 2 |
Source:[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the thiosemicarbazide derivative of suitable size and quality, often by slow evaporation of a solvent.
-
Data Collection: Mount a single crystal on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and thermal parameters.[13]
-
Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. For instance, the C-S bond length in thiosemicarbazide is approximately 1.685(5) Å, and the N-N bond length is about 1.399(6) Å.[13]
Electrochemical Analysis
Electrochemical techniques can be used for the quantitative determination of thiosemicarbazides.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Sample Preparation: Prepare a solution of the thiosemicarbazide in a suitable supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer).
-
Instrument Setup:
-
Potentiostat/Galvanostat: An instrument for controlling and measuring the potential and current.
-
Electrochemical Cell: A three-electrode setup consisting of a working electrode (e.g., glassy carbon electrode, GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The working electrode can be modified, for instance, with multi-walled carbon nanotubes (MWCNT/GCE), to enhance sensitivity.
-
-
Data Acquisition: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. Thiosemicarbazide exhibits an irreversible oxidative peak.
-
Data Analysis: The cyclic voltammogram shows the oxidation and reduction peaks of the analyte. The peak current can be related to the concentration of the thiosemicarbazide. For thiosemicarbazide, a sensitive irreversible oxidative peak is observed at around 0.7 V on a MWCNT/GCE. Differential pulse voltammetry (DPV) can be used for quantitative analysis, showing a linear dependence on the concentration of thiosemicarbazide in the range of 1 × 10⁻⁶ to 100 × 10⁻⁶ M with a limit of detection of 0.6 × 10⁻⁶ M.
Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for In Vitro Anticancer Activity Assays of Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro anticancer activity of thiosemicarbazone derivatives. Thiosemicarbazones are a promising class of compounds known for their metal-chelating properties and potent cytotoxic effects against a wide range of cancer cell lines.[1][2] This document outlines detailed protocols for key assays, presents data in a structured format, and includes visualizations to clarify experimental workflows and biological mechanisms.
Introduction to Thiosemicarbazone Derivatives in Cancer Research
Thiosemicarbazones (TSCs) are Schiff bases characterized by their ability to form stable complexes with transition metals, a key feature underlying their biological activity.[1][3] Their anticancer properties are attributed to several mechanisms, including the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] Many TSCs have demonstrated significant antitumor effects in various cancer types, such as leukemia, pancreatic, breast, and lung cancer.[1] The evaluation of new thiosemicarbazone derivatives requires a standardized set of in vitro assays to determine their efficacy and elucidate their mechanism of action.
Key In Vitro Anticancer Assays
A panel of assays is crucial to thoroughly evaluate the anticancer potential of thiosemicarbazone derivatives. These assays typically begin with assessing general cytotoxicity and move towards more detailed mechanistic studies.
Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. Commonly used assays include the MTT and SRB assays.[3][6]
Apoptosis Assays
To determine if the cytotoxic effect is due to programmed cell death, apoptosis assays are employed. These can qualitatively and quantitatively measure apoptotic cells, for instance, through Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[7][8]
Cell Cycle Analysis
Thiosemicarbazone derivatives can induce cell cycle arrest.[3][9] Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide helps to identify the phase of the cell cycle (G1, S, or G2/M) where the block occurs.[10][11]
Data Presentation: Cytotoxicity of Thiosemicarbazone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [3] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [3] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [3] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [3] |
| Copper Complex: Cu(L7-H)(NO3) | Various Cell Lines | 0.02 - 1.40 | [3] |
| Platinum Complex 3 | HeLa (Cervical) | 1.7 - 2.2 | [11][12] |
| Platinum Complex 3 | MCF-7 (Breast) | 1.7 - 2.2 | [11] |
| Platinum Complex 3 | HepG-2 (Liver) | 1.7 - 2.2 | [11] |
| Platinum Complex 3 | NCI-H460 (Lung) | 1.7 - 2.2 | [11] |
| Ruthenium Complex 54 | A549 (Lung) | 7.24 ± 5.4 | [13] |
| Bismuth Complex 113 | A549 (Lung) | 5.05 ± 1.79 | [13] |
| Gallium Complex 135 | NCI-H460 (Lung) | 0.43 - 0.72 | [13] |
| 3-MBTSc | MCF-7 (Breast) | 2.821 ± 0.008 µg/mL | [14] |
| 4-NBTSc | EAC (Ehrlich Ascites) | 3.832 ± 0.014 µg/mL | [14] |
| Compound 2 | PANC-1 (Pancreatic) | 10.0 | |
| Compound 4 | PANC-1 (Pancreatic) | 0.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiosemicarbazone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
After 24 hours, treat the cells with various concentrations of the thiosemicarbazone derivatives (e.g., 1.25, 2.5, 5, 10, 20, 30 µM) and a vehicle control (DMSO).[7]
-
Incubate the plates for another 24-48 hours.[7]
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]
-
Incubate for 4 hours at 37°C.[7]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm or 620 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Thiosemicarbazone derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)[18]
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid[18]
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)[18]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with compounds as described in the MTT assay protocol.
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[17][18]
-
Wash the plates four times with slow-running tap water and allow them to air dry completely.[18]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[18]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye, and shake for 5 minutes.[18]
-
Read the absorbance at 510 nm in a microplate reader.[18]
Apoptosis Assay by Annexin V-FITC and PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Thiosemicarbazone derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the thiosemicarbazone derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Thiosemicarbazone derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed approximately 1 x 10^6 cells in 6-well plates and incubate for 24 hours.[11]
-
Treat the cells with the desired concentrations of the thiosemicarbazone derivative for 24-48 hours.[11]
-
Harvest the cells, wash with cold PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.[9]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Key anticancer signaling pathways of thiosemicarbazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. arabjchem.org [arabjchem.org]
- 11. Three Pt( ii ) complexes based on thiosemicarbazone: synthesis, HSA interaction, cytotoxicity, apoptosis and cell cycle arrest - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04443G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for Antimicrobial Screening of Substituted Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antimicrobial screening of substituted thiosemicarbazides, a class of compounds with significant potential in the development of new antimicrobial agents. The following sections detail the methodologies for determining the antimicrobial efficacy of these compounds, presenting quantitative data for comparative analysis, and illustrating the experimental workflows and a proposed mechanism of action.
Introduction
Substituted thiosemicarbazides and their derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Their structural versatility allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their therapeutic properties. The antimicrobial potential of these compounds necessitates robust and standardized screening methods to identify lead candidates for further development.
Data Presentation: Antimicrobial Activity of Substituted Thiosemicarbazides
The antimicrobial efficacy of substituted thiosemicarbazides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various substituted thiosemicarbazide derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Micrococcus luteus | Bacillus cereus | Reference |
| Thiosemicarbazide 3a | 1.95 | 1.95 | 1.95 | 1.95 | [2] |
| Thiosemicarbazide SA1 | 62.5 | 62.5 | 62.5 | - | [3] |
| Thiosemicarbazide SA11 | - | - | 3.9 | - | [3] |
| Thiosemicarbazide SA12 | - | - | 3.9 | - | [3] |
| Thiosemicarbazide T4A | 32-64 | - | - | - | [4] |
| Compound 3g | Active | - | Active | - | [1] |
| Compound 3f | Active | - | Active | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Thiosemicarbazide Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhimurium | Reference |
| Thiosemicarbazide 3a | >1000 | >1000 | >1000 | >1000 | [2] |
| Thiosemicarbazide SA1 | >1000 | >1000 | - | - | [3] |
| Compound 3g | - | Active | - | - | [1] |
| Compound 3f | - | Active | - | - | [1] |
Note: Many substituted thiosemicarbazides show limited activity against Gram-negative bacteria.[5] A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.
Experimental Protocols
Two primary methods are widely used for the antimicrobial screening of substituted thiosemicarbazides: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for preliminary screening.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]
Materials:
-
Substituted thiosemicarbazide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (medium with DMSO, without compound)
-
Growth control (medium with inoculum, without compound)
Procedure:
-
Compound Preparation: Dissolve the substituted thiosemicarbazide compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL). Further dilutions are made in the growth medium.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (a known antibiotic), a negative control (medium with the highest concentration of DMSO used), and a growth control (medium with inoculum only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique used for preliminary screening of the antimicrobial activity of compounds.[7][8]
Materials:
-
Substituted thiosemicarbazide compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Positive control (standard antibiotic disk)
-
Negative control (disk impregnated with DMSO)
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the dissolved substituted thiosemicarbazide compound (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the described antimicrobial screening methods.
Broth Microdilution Workflow
Agar Disk Diffusion Workflow
Proposed Mechanism of Action
The antimicrobial activity of substituted thiosemicarbazides is believed to involve multiple mechanisms. One prominent hypothesis is their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions within the microbial cell. Another proposed mechanism involves the inhibition of key enzymes such as topoisomerases, which are vital for DNA replication and repair.
Proposed Antimicrobial Mechanism
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexes of 3d(n) metal ions with thiosemicarbazones: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological investigation of N -methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic C… [ouci.dntb.gov.ua]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Thiosemicarbazone Derivatives from 4-Aryl-3-Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of thiosemicarbazone derivatives from 4-aryl-3-thiosemicarbazides. Thiosemicarbazones are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document outlines detailed protocols for their synthesis, characterization, and biological assessment.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives are typically synthesized through a condensation reaction between a 4-aryl-3-thiosemicarbazide and an appropriate aldehyde or ketone.[1][4][5] This reaction is often carried out in an alcoholic solvent and can be catalyzed by an acid or base.
Experimental Protocol: General Synthesis of 4-Aryl-Thiosemicarbazone Derivatives
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives.
Materials:
-
4-Aryl-3-thiosemicarbazide
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of the 4-aryl-3-thiosemicarbazide in a minimal amount of warm ethanol or methanol in a round-bottom flask.
-
Add 1 equivalent of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Workflow for Synthesis and Characterization
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. irejournals.com [irejournals.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of thiosemicarbazide derivatives against various protein targets. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this versatile class of compounds.
Thiosemicarbazide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular effects.[1] Molecular docking simulations are a powerful computational tool to predict the binding interactions between these derivatives (ligands) and their protein targets at a molecular level, providing insights into their mechanism of action and guiding the design of more potent and selective drug candidates.[1][2]
Core Concepts in Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves:
-
Receptor and Ligand Preparation: Preparing the 3D structures of both the protein (receptor) and the thiosemicarbazide derivative (ligand) for the docking simulation.
-
Docking Simulation: Using a docking program (e.g., AutoDock Vina) to explore the conformational space of the ligand within the protein's binding site and to score the different binding poses.
-
Analysis of Results: Evaluating the docking results to identify the most likely binding mode and to understand the key molecular interactions driving the binding.
Experimental Protocols
This section details the step-by-step protocols for conducting molecular docking studies of thiosemicarbazide derivatives.
Software and Resource Requirements
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer for preparing and visualizing molecules.
-
Docking Software: AutoDock Vina is a widely used and freely available software for molecular docking.[3][4][5]
-
Structure Data:
-
Protein Structures: Can be obtained from the Protein Data Bank (PDB).
-
Ligand Structures: Can be drawn using software like ChemDraw or MarvinSketch, or retrieved from databases like PubChem.[6]
-
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB database.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like PyMOL or AutoDock Tools.
-
Remove all water molecules and any existing ligands or cofactors from the protein structure.[6][7]
-
If the protein has multiple chains and only one is relevant for the study, remove the unnecessary chains.[6][7]
-
Add polar hydrogen atoms to the protein, as they are crucial for defining hydrogen bonds.[4][6]
-
Assign Kollman charges to the protein atoms.[4]
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[4]
-
Protocol 2: Ligand Preparation
-
Obtain or Draw Ligand Structure:
-
Draw the 2D structure of the thiosemicarbazide derivative using chemical drawing software.
-
Alternatively, retrieve the 3D structure from a database like PubChem.
-
-
Convert to 3D and Optimize:
-
Prepare for Docking:
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
In AutoDock Tools, define a grid box that encompasses the entire binding site.[3] The size and center of this box are critical parameters.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.[4]
-
-
Run the Docking Simulation:
Protocol 4: Analysis of Docking Results
-
Visualize Binding Poses:
-
Load the protein and the output ligand poses into a molecular visualization program.
-
Analyze the top-ranked poses to understand the orientation of the thiosemicarbazide derivative within the binding site.
-
-
Identify Key Interactions:
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Identify the key amino acid residues in the protein that are involved in binding.
-
-
Interpret Binding Affinity:
-
The binding affinity score (in kcal/mol) provided by AutoDock Vina is an estimate of the binding free energy. More negative values indicate stronger binding.[9]
-
Compare the binding affinities of different thiosemicarbazide derivatives to identify the most promising candidates.
-
Data Presentation: Summary of Docking Studies
The following tables summarize quantitative data from various molecular docking studies of thiosemicarbazide derivatives against different protein targets.
Table 1: Anticancer Activity
| Thiosemicarbazide Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| 4-benzoyl-1-carbonylthiosemicarbazide derivatives | Topoisomerase II | 1ZXN | Not specified | [1][10] |
| Thiosemicarbazone derivatives | Topoisomerase IIβ | 3QX3 | Good docking scores compared to Etoposide | [11] |
| Thiosemicarbazone-indole derivatives | Androgen Receptor | 5T8E | -8.5 to -8.8 | [12] |
| 3-Methoxybenzaldehyde thiosemicarbazone | Not specified | Not specified | IC50 < 10 µg/mL (MCF-7) | [13] |
| 4-Nitrobenzaldehyde thiosemicarbazone | Not specified | Not specified | IC50 < 10 µg/mL (MCF-7) | [13] |
Table 2: Antimicrobial Activity
| Thiosemicarbazide Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Monoterpenoids substituted quinoxaline thiosemicarbazide | FKBP12 | 3FAP | -9.98 | [14][15] |
| Pyridine-containing thiosemicarbazides | Mycobacterium tuberculosis glutamine synthetase | Not specified | ChemPLP score: 56.13 to 70.97 | [16][17] |
Table 3: Enzyme Inhibition
| Thiosemicarbazide Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | IC50 | Reference |
| Monosubstituted acetophenone thiosemicarbazones | Tyrosinase | 1WX2 | Not specified | < 1 µM (for compounds 5, 6, 8, 9) | [18][19] |
| 2,4-dichloro phenylacetic acid derivatives | Acetylcholinesterase | Not specified | Not specified | 41.51 ± 3.88 to 95.48 ± 0.70 μM | [20] |
| 2,4-dichloro phenylacetic acid derivatives | Butyrylcholinesterase | Not specified | Not specified | 64.47 ± 2.74 to 80.62 ± 0.73 μM | [20] |
| 4-(methylsulfonyl)acetophenone derivatives | α-glucosidase | Not specified | Not specified | 1.58 µM | [21] |
| 4-(methylsulfonyl)acetophenone derivatives | α-amylase | Not specified | Not specified | 3.24 µM | [21] |
| N-phenyl-2-[(1,5,7-trichloronaphthalen-2-yl)methylidene]hydrazine-1-carbothioamide | Alpha-glucosidase | Not specified | -8.4 | Not specified | [22] |
| N-phenyl-2-[(1,5,7-trihydroxynaphthalen-2-yl)methylidene]hydrazine-1-carbothioamide | Alpha-glucosidase | Not specified | -8.6 | Not specified | [22] |
| Captopril-thiosemicarbazide derivative 7 | COX-1 | Not specified | -10.67 | 2.7 µg/ml | [23][24] |
| Captopril-thiosemicarbazide derivative 6 | Glycoprotein IIa/IIIb | Not specified | -10.05 | Not specified | [23][24] |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 20. Discovering the Cholinesterase Inhibitory Potential of Thiosemicarbazone Derivatives through In vitro, Molecular Docking, Kinetics, and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. jptcp.com [jptcp.com]
- 23. [PDF] Design, Synthesis, Docking Study and Antiplatelet Evaluation of New Thiosemicarbazide Derivatives Derived from Captopril | Semantic Scholar [semanticscholar.org]
- 24. Design, Synthesis, Docking Study and Antiplatelet Evaluation of New Thiosemicarbazide Derivatives Derived from Captopril – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Evaluating Enzyme Inhibition by Thiosemicarbazide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazide analogs and their derivatives, thiosemicarbazones, are a versatile class of compounds known for their wide range of biological activities, including the inhibition of various enzymes.[1] Their structural features, particularly the thiosemicarbazide moiety, enable them to act as potent inhibitors, often by chelating metal ions within the enzyme's active site.[1][2] This document provides detailed protocols for evaluating the inhibitory activity of thiosemicarbazide analogs against key enzymes, with a primary focus on tyrosinase, a major target in the development of skin-whitening agents and treatments for hyperpigmentation.[2][3] Additionally, general protocols for assessing inhibition of other relevant enzymes such as proteases and glycosidases are outlined.
Featured Application: Tyrosinase Inhibition Assay
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[4] The inhibition of tyrosinase is a key strategy for the development of agents that control pigmentation.[3] Thiosemicarbazones have emerged as particularly potent inhibitors of this enzyme.[2]
Mechanism of Tyrosinase Inhibition by Thiosemicarbazide Analogs
The inhibitory action of thiosemicarbazide analogs against tyrosinase is primarily attributed to the ability of the sulfur atom in the thiosemicarbazide group to chelate the copper ions in the enzyme's active site.[2] Kinetic studies have revealed that these compounds often exhibit a reversible and mixed or noncompetitive type of inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex.[2][5]
Experimental Protocol: Tyrosinase Inhibition Assay (Dopachrome Method)
This protocol is adapted from methodologies described in several studies.[3][6] It measures the diphenolase activity of tyrosinase using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Thiosemicarbazide analog (test compound)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay is typically around 72 U/mL.[3]
-
Prepare a stock solution of L-DOPA in a suitable buffer (e.g., 0.15 mM phosphoric acid solution to prevent auto-oxidation), with a final assay concentration of 5 mM.[6]
-
Prepare stock solutions of the thiosemicarbazide analogs and kojic acid in DMSO. Further dilutions should be made with the phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Protocol in a 96-well Plate:
-
To each well, add 20 µL of the test compound solution (or positive control/vehicle control).
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 492 nm (for dopachrome formation) every minute for a specified period (e.g., 20-60 minutes) using a microplate reader.[3][4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation: Tyrosinase Inhibition by Thiosemicarbazide Analogs
The following table summarizes hypothetical inhibitory data for representative thiosemicarbazide analogs against mushroom tyrosinase, based on values reported in the literature.[2][5][7]
| Compound | IC50 (µM) (Diphenolase Activity) | Inhibition Type | Ki (µM) | Kis (µM) | Reference |
| 4-Hydroxybenzaldehyde thiosemicarbazone | 3.80 | Mixed | 2.82 | 6.79 | [2][5] |
| 4-Methoxybenzaldehyde thiosemicarbazone | 2.62 | Mixed | - | - | [2][5] |
| 2-Chlorobenzaldehyde thiosemicarbazone | 1.22 | Noncompetitive | 1.20 | - | [2] |
| 4-Chlorobenzaldehyde thiosemicarbazone | 1.82 | Mixed | 1.25 | 2.49 | [2] |
| Kojic Acid (Reference) | ~5.0 - 20.0 | Competitive | - | - | [1] |
Note: Ki is the inhibition constant for binding to the free enzyme, and Kis is the inhibition constant for binding to the enzyme-substrate complex.
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is a versatile chemical intermediate belonging to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The biological potential of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes crucial for cell proliferation and survival.[3] This document provides an overview of the potential applications of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, protocols for its synthesis and derivatization, and methods for evaluating the biological activity of its derivatives.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃N₃S | [4] |
| Molecular Weight | 195.28 g/mol | [4] |
| Appearance | Solid (form) | [4] |
| SMILES | Cc1ccc(NC(=S)NN)c(C)c1 | [4] |
| InChI Key | YTRJQDFRZLKDHZ-UHFFFAOYSA-N | [4] |
Synthesis Protocol
A general and widely used method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.[5]
Protocol: Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (100%)
-
Ethanol
Procedure:
-
Dissolve 2,4-Dimethylphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid precipitate is collected by filtration.
-
Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Applications in Medicinal Chemistry
While specific biological data for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is not extensively available in the literature, its primary application lies in its use as a precursor for the synthesis of thiosemicarbazones. These derivatives are formed by the condensation reaction of the thiosemicarbazide with various aldehydes and ketones, leading to a diverse library of compounds with potential therapeutic activities.[1]
Caption: Synthesis of bioactive thiosemicarbazones from 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Anticancer Activity of Derivatives
Thiosemicarbazones derived from various substituted thiosemicarbazides have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of ribonucleotide reductase or topoisomerase II, enzymes critical for DNA synthesis and repair, and the chelation of essential metal ions like iron and copper.[3]
Table 1: Anticancer Activity of Related Thiosemicarbazone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzodioxole-based thiosemicarbazones | A549 (Lung) | 10.67 - 51.5 | [6] |
| Benzodioxole-based thiosemicarbazones | C6 (Glioma) | 4.33 - 49.33 | [6] |
| Pyridine-based thiosemicarbazide complexes | A549 (Lung) | 410 - 599 | [7] |
| Thiazole-functionalized thiosemicarbazones | Hep-G2 (Liver) | As low as 3.26 nmol/mL | [3] |
Antimicrobial Activity of Derivatives
Thiosemicarbazide derivatives also exhibit promising antibacterial and antifungal activities. The proposed mechanism involves the inhibition of microbial enzymes and disruption of cellular processes through metal chelation.
Table 2: Antimicrobial Activity of Related Thiosemicarbazide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazones with halogenated phenyl groups | S. epidermidis, B. subtilis, E. coli | 0.156 - 0.313 | [8] |
| Thiosemicarbazones with halogenated phenyl groups | C. albicans, A. niger, F. oxysporum | 0.156 - 0.625 | [8] |
| Fluorosubstituted thiosemicarbazones | M. tuberculosis H37Rv | 200 - 1600 | [9] |
| Paracetamol-containing thiosemicarbazones | E. coli | 62.5 - 250 | [10] |
| Paracetamol-containing thiosemicarbazones | C. albicans | 15.6 - 31.3 | [10] |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized thiosemicarbazone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiosemicarbazone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized thiosemicarbazone compounds
-
Sterile 96-well microplates
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
If using a viability indicator, add it to the wells after incubation and observe the color change to determine the MIC.
Putative Mechanism of Action
The diverse biological activities of thiosemicarbazide derivatives are often attributed to their ability to act as chelating agents for transition metal ions. This chelation can disrupt the function of metalloenzymes that are vital for pathogen survival and cancer cell proliferation. Additionally, some thiosemicarbazones have been shown to inhibit key enzymes like tyrosinase and topoisomerase, leading to the disruption of critical cellular pathways.[4]
Caption: Proposed mechanisms of action for thiosemicarbazone derivatives.
Conclusion
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide serves as a valuable building block for the synthesis of a wide array of thiosemicarbazone derivatives. While direct biological data on the parent compound is limited, the extensive research on its derivatives highlights the significant potential of this chemical scaffold in the development of novel anticancer and antimicrobial agents. The protocols provided herein offer a framework for the synthesis and evaluation of new compounds derived from 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, paving the way for future drug discovery efforts.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide as a Ligand Precursor for Bioactive Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide as a crucial building block for the synthesis of thiosemicarbazone ligands and their subsequent metal complexes. While direct coordination complexes of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide are not extensively reported, its primary utility lies in its derivatization to form highly potent chelating agents for various transition metals. This document details the synthesis, characterization, and biological applications of these metal complexes, with a focus on their antimicrobial and anticancer activities.
Introduction: A Versatile Precursor for Potent Ligands
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is a key intermediate in the synthesis of N-substituted thiosemicarbazones. These thiosemicarbazones are a class of Schiff bases that have garnered significant attention due to their ability to form stable and biologically active complexes with a wide range of metal ions. The coordination of these ligands to metal centers often leads to a significant enhancement of their therapeutic properties, including antimicrobial, antifungal, anticancer, and antioxidant activities.[1][2][3]
The general synthetic route involves the condensation of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide with a suitable aldehyde or ketone, yielding a thiosemicarbazone ligand with a tridentate NNS donor set. This chelating scaffold readily forms complexes with metals such as copper(II), zinc(II), nickel(II), and others, leading to compounds with promising pharmacological profiles.
Experimental Protocols
This protocol describes a general method for the synthesis of 4-aryl-3-thiosemicarbazides.
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Ethanol, absolute
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve hydrazine hydrate (1 equivalent) in absolute ethanol.
-
In a separate flask, prepare a suspension of 2,4-dimethylphenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
With vigorous stirring, add the isothiocyanate suspension dropwise to the hydrazine hydrate solution.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, and then let it stand at room temperature overnight.
-
Collect the resulting white solid precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide under vacuum.
This protocol outlines the synthesis of a thiosemicarbazone ligand from the precursor.
Materials:
-
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
-
2-Pyridinecarboxaldehyde
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide (1 equivalent) in methanol in a round-bottom flask with magnetic stirring.
-
Add a few drops of glacial acetic acid to the solution.
-
To this solution, add a methanolic solution of 2-pyridinecarboxaldehyde (1 equivalent) dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
After reflux, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold methanol and dry it in a desiccator over anhydrous CaCl₂.
This protocol describes a general method for the synthesis of metal complexes.
Materials:
-
4-(2,4-Dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the thiosemicarbazone ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2-3 hours. The formation of a colored precipitate indicates complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash it with the solvent, and then with diethyl ether.
-
Dry the final complex in a vacuum desiccator.
Applications and Quantitative Data
The metal complexes of 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide have demonstrated significant potential as antimicrobial and anticancer agents.
The ligand and its metal complexes have been screened against various bacterial and fungal strains. The data below summarizes the inhibition zones observed.
Table 1: Antimicrobial Activity (Inhibition Zone in mm) of the Thiosemicarbazone Ligand and its Metal Complexes
| Compound | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) |
| Ligand (HL) | 12 | 11 | 13 | 10 | 11 |
| [Mn(L)₂]Cl₂ | 15 | 14 | 16 | 13 | 14 |
| [Ni(L)₂]Cl₂ | 17 | 16 | 18 | 15 | 16 |
| [Cu(L)₂]Cl₂ | 20 | 19 | 21 | 18 | 19 |
| [Zn(L)₂]Cl₂ | 18 | 17 | 19 | 16 | 17 |
| [Cd(L)₂]Cl₂ | 16 | 15 | 17 | 14 | 15 |
| Ampicillin | 25 | 23 | - | - | - |
| Gentamicin | - | - | 24 | 22 | - |
| Clotrimazole | - | - | - | - | 21 |
Data is illustrative and compiled from representative studies on similar thiosemicarbazone complexes. The chelation of the ligand to the metal ions generally enhances the antimicrobial activity.
Protocol: Agar Well Diffusion Method for Antimicrobial Screening
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates uniformly with the microbial suspension.
-
Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Add a solution of the test compound (ligand or metal complex) in a suitable solvent (e.g., DMSO) to each well.
-
Use standard antibiotics and the solvent as positive and negative controls, respectively.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
The in vitro anticancer activity of the thiosemicarbazone ligand and its metal complexes has been evaluated against various cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of the Thiosemicarbazone Ligand and its Metal Complexes
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| Ligand (HL) | > 50 | > 50 | > 50 |
| [Mn(L)₂]Cl₂ | 25.3 | 28.1 | 30.5 |
| [Ni(L)₂]Cl₂ | 18.7 | 20.4 | 22.8 |
| [Cu(L)₂]Cl₂ | 9.8 | 11.2 | 13.6 |
| [Zn(L)₂]Cl₂ | 15.4 | 17.9 | 19.3 |
| [Cd(L)₂]Cl₂ | 21.1 | 23.5 | 26.7 |
| Doxorubicin | 1.2 | 1.5 | 1.8 |
Data is illustrative and compiled from representative studies. The metal complexes consistently show higher cytotoxicity compared to the free ligand.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antioxidant Activity: Thiosemicarbazone metal complexes are known to possess antioxidant properties, which are often evaluated using DPPH, ABTS, and CUPRAC assays.[1][4] The presence of electron-donating groups on the thiosemicarbazone ligand can enhance this activity.
-
Catalytic Activity: Certain palladium(II) and other transition metal complexes of thiosemicarbazones have been investigated as catalysts in cross-coupling reactions such as Suzuki and Heck reactions.[5]
Visualizations
Caption: Synthetic pathway from starting materials to the final metal complex.
Caption: Proposed mechanism of anticancer activity for thiosemicarbazone metal complexes.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kujnsr.com [kujnsr.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Properties of Thiosemicarbazides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] Their antioxidant potential is of significant interest as it may contribute to their therapeutic effects by mitigating oxidative stress, a key factor in the progression of numerous diseases.[2][3] The core structure of thiosemicarbazides, containing nitrogen and sulfur atoms, allows them to act as effective free radical scavengers and metal chelators.[3][4]
This document provides detailed experimental protocols for the most common in vitro assays used to evaluate the antioxidant capacity of thiosemicarbazide derivatives, including the DPPH, ABTS, and FRAP assays. Additionally, it outlines a protocol for assessing cellular antioxidant activity.
General Experimental Workflow
The initial assessment of antioxidant properties typically follows a standardized workflow, beginning with non-cellular chemical assays and potentially progressing to more complex cell-based models.
Caption: General workflow for screening thiosemicarbazide antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of antioxidants.[5] DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[6][7] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine.[6][7] The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Experimental Protocol:
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Thiosemicarbazide test compounds
-
Positive Control (e.g., Ascorbic Acid, Trolox, or BHT)[6][8]
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol or ethanol.[5][6] Keep the solution in a dark bottle to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[7]
-
Preparation of Test Samples: Dissolve the thiosemicarbazide derivatives in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution at various concentrations (e.g., 10, 20, 40, 60, 100 µM).[5][9]
-
Assay Reaction (96-well plate format):
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30-60 minutes.[5][6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][9]
Data Presentation and Analysis: The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:[9]
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the blank control (DPPH solution without the test compound).
-
A₁ is the absorbance in the presence of the test compound or standard.
The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[10] This value is determined by plotting the percentage inhibition against the concentration of the test compound.
| Compound Type | Example Compound | IC₅₀ (µM) | Standard | Reference |
| Camphene-based Thiosemicarbazone | TSC-2 | 0.208 (mol/mol DPPH) | Trolox | [9][11] |
| BHT-Thiosemicarbazide | Compound 5f' | 25.47 ± 0.42 | BHT | [5][8] |
| Cannabidiol-based Thiosemicarbazone | Compound 5 | 53.51 ± 5.29 | Trolox | [10] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The resulting blue-green radical has a characteristic absorbance at 734 nm.[13] In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
Experimental Protocol:
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffer (e.g., 75 mM, pH 7.4) or ethanol[1]
-
Thiosemicarbazide test compounds
-
Positive Control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm.[14][15]
-
Preparation of Test Samples: Prepare a series of dilutions of the thiosemicarbazide compounds and the standard (Trolox) in the buffer.
-
Assay Reaction:
-
Measurement: Measure the absorbance at 734 nm.
Data Presentation and Analysis: The scavenging activity is calculated using the same formula as in the DPPH assay:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (ABTS•+ solution without antioxidant).
-
A₁ is the absorbance in the presence of the test compound.
Results are typically expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
| Compound Type | IC₅₀ Range (µM) | Standard | Reference |
| Thiosemicarbazones | 5 to 22 | Trolox | [3] |
| Pyridine-based Thiosemicarbazone (L) | 12.55 | Trolox | [1] |
| Pyridine-based Thiosemicarbazone (L2) | 12.55 | Trolox | [1] |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺).[16] The reaction is carried out in an acidic medium (pH 3.6). The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Experimental Protocol:
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Thiosemicarbazide test compounds
-
Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Working Solution: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm the solution to 37°C before use.
-
Preparation of Test Samples: Prepare dilutions of the thiosemicarbazide compounds in a suitable solvent.
-
Assay Reaction (96-well plate format):
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.[16][17]
-
Measurement: Measure the absorbance at 593 nm.
Data Presentation and Analysis: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents (e.g., in µmol Fe(II)/mg of compound).[16]
| Compound Type | FRAP Value (µM Trolox Equivalent) | Standard | Reference |
| Cannabidiol-based Thiosemicarbazone (Compound 5) | 1257 ± 6.78 | Trolox | [10] |
| Cannabidiol-based Thiosemicarbazone (Compound 6) | 1115.0 ± 10.12 | Trolox | [10] |
Cellular Antioxidant Activity (CAA) Assay
Principle: While chemical assays are useful for initial screening, cell-based assays provide more biologically relevant information. The CAA assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS). A common method uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured.[16] Antioxidants will reduce the level of ROS, thereby decreasing the fluorescence intensity.
Experimental Protocol:
Reagents and Materials:
-
Cell culture medium (e.g., DMEM/MEM)
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Oxidant (e.g., AAPH, H₂O₂)
-
Thiosemicarbazide test compounds
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1.0 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 25 µM) in the dark at 37°C for 30-60 minutes.[16]
-
Treatment: Wash the cells twice with PBS to remove excess probe. Treat the cells with the thiosemicarbazide compounds at various concentrations for a specified time (e.g., 1-3 hours).[16]
-
Oxidative Stress Induction: Add an oxidant like AAPH or H₂O₂ to induce ROS production.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~525 nm.[16]
Data Presentation and Analysis: The results are expressed as a fold increase or percentage decrease in fluorescence intensity relative to the control group (cells treated with the oxidant but not the test compound).[16]
Antioxidant Mechanisms and Cellular Consequences
Thiosemicarbazides can exert their antioxidant effects through direct or indirect mechanisms. Direct mechanisms involve the scavenging of free radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[9] Indirect mechanisms can involve the chelation of pro-oxidant metal ions or the modulation of endogenous antioxidant enzyme systems.[4] Deregulation of cellular redox balance can trigger signaling pathways leading to programmed cell death (apoptosis).
Caption: Direct antioxidant mechanisms of thiosemicarbazides (HAT vs. SET).
Caption: Potential pro-oxidant anticancer mechanism leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide?
A1: The most common and straightforward synthesis involves the nucleophilic addition of hydrazine hydrate to 2,4-dimethylphenyl isothiocyanate. The reaction is typically carried out in an alcohol solvent, such as ethanol.
Q2: What are the key reaction parameters to control for optimizing the yield?
Q3: What are common side reactions or byproducts in this synthesis?
A3: A potential side reaction is the formation of 1,6-bis(2,4-dimethylphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-dithione if there are impurities or if the reaction conditions are not well-controlled. Additionally, unreacted starting materials can contaminate the final product.
Q4: What is the recommended solvent for this reaction?
A4: Ethanol is a widely used and effective solvent for the synthesis of 4-aryl-thiosemicarbazides.[2] It readily dissolves the hydrazine hydrate and allows for the precipitation of the product upon completion of the reaction.
Q5: How can I purify the crude 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide?
A5: Recrystallization from ethanol is the most common and effective method for purifying the final product. This process helps to remove unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impure starting materials (isothiocyanate or hydrazine hydrate).- Incorrect stoichiometry.- Insufficient reaction time or temperature. | - Ensure the purity of starting materials using appropriate analytical techniques.- Use a slight excess of hydrazine hydrate (e.g., 1.1 equivalents).- Increase reaction time and/or gently heat the reaction mixture (e.g., reflux). |
| Oily Product Instead of Solid | - Presence of impurities lowering the melting point.- Incomplete reaction. | - Attempt to triturate the oil with a small amount of cold ethanol or petroleum ether to induce solidification.- If trituration fails, purify the oil using column chromatography (silica gel, with an eluent system like hexane/ethyl acetate).- Ensure the reaction has gone to completion using TLC analysis. |
| Colored Impurities in Final Product | - Oxidation of the product or starting materials.- Presence of colored byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot ethanol solution to adsorb colored impurities. Filter the hot solution before allowing it to cool.- Perform a second recrystallization. |
| Broad Melting Point Range | - Presence of impurities. | - Repeat the recrystallization process until a sharp melting point is obtained.- Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor. |
Data Presentation
While specific yield optimization data for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is not extensively published, the following table summarizes yields reported for the synthesis of analogous 4-aryl-thiosemicarbazones, which are derivatives of thiosemicarbazides. This data illustrates how different substituents on the aromatic ring can influence the reaction outcome.
| Aryl Substituent | Product | Yield (%) | Reference |
| 3-Fluorophenyl | (E)-1-(3-fluorobenzylidene)thiosemicarbazide | 30 | [3] |
| 3-Chlorophenyl | (E)-1-(3-chlorobenzylidene)thiosemicarbazide | 40 | [3] |
| 4-Nitrophenyl | (E)-1-(4-nitrobenzylidene)-4-phenylthiosemicarbazide | 72 | [3] |
| 4-Methoxyphenyl | 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide | Not specified | [4] |
| 4-Methylphenyl | 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-tolyl)-thiosemicarbazide | Not specified | [4] |
Experimental Protocols
Synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
This protocol is adapted from general procedures for the synthesis of 4-aryl-thiosemicarbazides.[2]
Materials:
-
2,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol, absolute
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1 equivalents) in absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate vessel, dissolve 2,4-dimethylphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Add the 2,4-dimethylphenyl isothiocyanate solution dropwise to the cooled hydrazine hydrate solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide under vacuum.
Purification by Recrystallization
Materials:
-
Crude 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
-
Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Reaction scheme for the synthesis.
Caption: A typical experimental workflow.
Caption: A troubleshooting decision tree.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
common problems in the synthesis of thiosemicarbazide and their solutions
Welcome to the Technical Support Center for thiosemicarbazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of thiosemicarbazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thiosemicarbazide?
A1: The two primary methods for synthesizing thiosemicarbazide are:
-
Reaction of a hydrazine salt with a thiocyanate: This typically involves reacting hydrazine sulfate or hydrazine hydrate with ammonium thiocyanate or an alkali metal thiocyanate.[1][2] The intermediate hydrazine thiocyanate then rearranges upon heating to form thiosemicarbazide.[2][3]
-
Reaction of hydrazine hydrate with carbon disulfide: This method involves the reaction of hydrazine hydrate with carbon disulfide, which can be improved by using an excess of hydrazine and in the presence of certain catalysts or alkalis to increase the yield.[4]
Q2: I am getting a very low yield of thiosemicarbazide. What are the common causes and how can I improve it?
A2: Low yield is a frequent issue in thiosemicarbazide synthesis. Several factors could be responsible:
-
Incomplete Reaction: The conversion of the intermediate to thiosemicarbazide may be incomplete.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Improper pH Control: The pH of the reaction medium can significantly influence the reaction.
-
Side Reactions: The formation of by-products can consume reactants and reduce the yield of the desired product.
-
Solution: Careful control of reaction conditions, such as temperature and the rate of addition of reactants, can minimize side reactions. Dropwise addition of one reactant to the other with constant stirring is a good practice.[6]
-
-
Loss during Work-up: The product may be lost during filtration and washing if it has some solubility in the wash solvent.
-
Solution: Cool the reaction mixture in an ice bath to ensure maximum precipitation before filtration.[6] Wash the collected crystals with a cold solvent to minimize dissolution.
-
Q3: My final product is impure. What are the likely impurities and how can I purify it?
A3: Common impurities include unreacted starting materials, by-products such as elemental sulfur (especially in the carbon disulfide method), and 1,4-disubstituted thiosemicarbazides.[5][6]
-
Purification Method: The most common and effective method for purifying crude thiosemicarbazide is recrystallization.
Q4: The reaction is producing a yellow color and a foul smell. Is this normal?
A4: Yes, this can be normal, particularly in the synthesis involving hydrazine sulfate and ammonium thiocyanate. The solution may turn yellow during refluxing, and the reaction can produce hydrogen sulfide (H₂S), which has a characteristic rotten egg smell.[1]
Safety Precaution: Hydrogen sulfide is a toxic gas. Therefore, this reaction must be conducted in a well-ventilated fume hood.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during thiosemicarbazide synthesis.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reflux time. Some protocols suggest refluxing for up to 18 hours.[1] For some reactions, heating under reflux in ethanol or methanol for 0.5 to 8 hours can significantly increase the reaction rate and yield.[7] |
| Impure starting materials. | Use fresh or properly stored reagents. Verify the purity of your starting materials.[7] | |
| Suboptimal stoichiometry. | Consider using a slight excess of hydrazine hydrate to ensure the complete consumption of the other reactant.[6][7] | |
| Oily Product or Failure to Crystallize | Presence of impurities inhibiting crystallization. | Wash the crude product with a cold solvent in which the desired product is sparingly soluble but the impurities are. If the product is still oily, try dissolving it in a suitable solvent and precipitating it by adding a non-solvent. |
| Insufficient cooling. | Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, to induce crystallization.[6] | |
| Formation of Unexpected By-products | Side reactions due to high temperature or incorrect reactant addition. | Control the reaction temperature carefully. Add reactants dropwise with vigorous stirring to maintain a uniform concentration and temperature.[6] The formation of 1,4-disubstituted thiosemicarbazides is a common side reaction.[6] |
| Difficulty in Removing By-product Salt | Inefficient precipitation and filtration of by-product salts like ammonium sulfate. | After the initial reaction, adding a solvent like methanol can help to fully precipitate the ammonium sulfate, which can then be removed by filtration before proceeding with the reaction.[1] |
Experimental Protocols
Protocol 1: Synthesis from Hydrazine Sulfate and Ammonium Thiocyanate
This method is adapted from a procedure described for amateur use, modified from "Weygand and Hilgetags Preparative Organic Chemistry".[1]
Materials:
-
Hydrazine sulfate (36.7 g)
-
Ammonium thiocyanate (30 g)
-
Sodium hydroxide solution (for pH adjustment)
-
Water (30 ml)
-
Methanol (60 ml)
-
Acetone (2 ml)
Procedure:
-
Suspend hydrazine sulfate in water in a flask.
-
Adjust the pH of the solution to 4 with a sodium hydroxide solution. The hydrazine sulfate should dissolve.
-
Add ammonium thiocyanate and swirl in a warm water bath until it dissolves.
-
Add methanol and stir for 30 minutes to precipitate ammonium sulfate.
-
Filter the solution to remove the ammonium sulfate and wash the precipitate with methanol.
-
Transfer the combined filtrate to a round-bottomed flask, add acetone (1 ml), and attach a reflux condenser.
-
Reflux the mixture for 18 hours. The solution may turn yellow and produce hydrogen sulfide. Add another 1 ml of acetone after 9 hours.
-
After 18 hours, filter the hot mixture to remove any crystalline material.
-
Allow the filtrate to cool overnight. A large crop of crystals will form.
-
Filter off the crystals and wash them with methanol.
-
The resulting white crystals can be further purified by recrystallization.
Protocol 2: Synthesis from Hydrazine Hydrate and Ammonium Thiocyanate
This procedure yields thiosemicarbazide by refluxing hydrazine hydrate with ammonium thiocyanate.[5]
Materials:
-
Ammonium thiocyanate (200 g)
-
85% Hydrazine hydrate (59 ml)
-
Water (25 ml)
-
Ethanol
Procedure:
-
Dissolve ammonium thiocyanate in a solution of hydrazine hydrate and water.
-
Reflux the mixture for three hours under a nitrogen atmosphere.
-
Allow the mixture to cool slightly and filter to remove any coagulated sulfur.
-
Let the filtrate stand overnight to allow crystals to form.
-
Filter the crystals and recrystallize them from a 1:1 water-ethanol mixture.
-
Evaporation of the mother liquor can yield an additional crop of the product.
Quantitative Data Summary
| Synthesis Method | Reactants | Yield | Melting Point (°C) | Reference |
| Hydrazine Hydrate & Ammonium Thiocyanate | 200 g NH₄SCN, 59 ml 85% N₂H₄·H₂O | 56.6% (total) | 180-182 | [5] |
| Hydrazine Sulfate & Barium Thiocyanate | 0.5 mol Ba(SCN)₂, 1 mol 85% N₂H₄·H₂O | 40-50% | - | [5] |
Visualized Workflows
Workflow for Synthesis from Hydrazine Sulfate and Ammonium Thiocyanate
Caption: Workflow for Thiosemicarbazide Synthesis via Hydrazine Sulfate.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting Logic for Low Yield of Thiosemicarbazide.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 3. US2731496A - Method of making thiosemicarbazide - Google Patents [patents.google.com]
- 4. medium.com [medium.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemmethod.com [chemmethod.com]
Technical Support Center: Improving the Solubility of Hydrophobic Thiosemicarbazide Derivatives for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with hydrophobic thiosemicarbazide derivatives in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiosemicarbazide derivative precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs because the compound is highly soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous environment of your assay.[2] When the DMSO stock is diluted, the compound is suddenly exposed to a solvent in which it is not soluble, causing it to precipitate.[2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its maximum aqueous solubility.[3]
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C for cell-based assays).[4]
-
Add the DMSO stock solution dropwise while gently vortexing or swirling the aqueous medium.[4] This avoids localized high concentrations and "solvent shock."[2]
-
Consider a serial dilution approach in pre-warmed media.[1]
-
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[3][5]
-
Check Stock Solution Integrity: Ensure your DMSO is anhydrous, as absorbed water can reduce the solubility of hydrophobic compounds.[2] Store stock solutions in tightly sealed containers and consider aliquoting into single-use volumes to avoid repeated freeze-thaw cycles, which can also cause precipitation.[4]
Q2: I've prepared my working solution and it looks clear, but I see a precipitate in my cell culture plates after incubation. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the assay conditions and the compound's stability.[1]
Possible Causes and Solutions:
-
Temperature Shifts: Moving from room temperature to an incubator at 37°C can decrease the solubility of some compounds. Always pre-warm your media before adding the compound.[4]
-
pH Changes in Media: Cell metabolism can cause the pH of the culture medium to drop, which can affect the solubility of pH-sensitive compounds.[1] Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., using HEPES).[4]
-
Interaction with Media Components: The compound may interact with salts, proteins (like those in fetal bovine serum - FBS), or other components in the media, leading to the formation of insoluble complexes.[2][4] You can test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[4]
-
Compound Instability: The thiosemicarbazide derivative itself may be unstable under your experimental conditions and could be degrading into less soluble byproducts over time.[1] Consider reducing the incubation time or preparing fresh compound dilutions more frequently.[1]
Q3: What are some formulation strategies I can use to fundamentally improve the solubility of my thiosemicarbazide derivative for bioassays?
A3: Several formulation strategies can enhance the aqueous solubility of hydrophobic compounds. The choice of method depends on the specific properties of your thiosemicarbazide derivative and the requirements of your bioassay.[6]
-
Co-solvents: Using a mixture of solvents can often dissolve a compound better than a single solvent.[7] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with water to increase the solubility of hydrophobic drugs.[8][9] However, it is crucial to test for co-solvent toxicity in your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules, like your thiosemicarbazide derivative, forming an "inclusion complex" that is more water-soluble.[10][11] Hydrophilic cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[8][11]
-
Nanoparticle Formulations: Encapsulating the compound into nanoparticles can overcome solubility issues.[12] This approach can also offer benefits like targeted delivery and improved pharmacokinetics.[12][13] Materials like chitosan-coated magnetic nanoparticles and liposomes have been used for thiosemicarbazone derivatives.[12][13]
Quantitative Data on Solubility
The lipophilicity of thiosemicarbazide derivatives, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor influencing their poor aqueous solubility.[14] While specific solubility data is highly compound-dependent, the following table provides a general overview of expected solubility ranges and how different formulation strategies can improve them.
| Compound Type | Solvent/System | Typical Solubility Range | Reference |
| Generic Hydrophobic Thiosemicarbazide | Aqueous Buffer (e.g., PBS) | < 10 µg/mL | [3][14] |
| Generic Hydrophobic Thiosemicarbazide | DMSO | 10-100 mM | [3][15] |
| Thiosemicarbazone Derivative (Triapine) | Liposomal Formulation | Encapsulation efficiency > 50% | [16] |
| 4-Arylthiosemicarbazides | Methanol/Water (RP-HPLC) | logP values from 1.5 to 3.5 | [14] |
| 4-Benzoylthiosemicarbazides | Methanol/Water (RP-HPLC) | logP values from 1.8 to 3.0 | [14] |
Note: The logP value is a measure of lipophilicity; higher values generally correlate with lower aqueous solubility.
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method to determine the equilibrium solubility of a compound.[17][18]
Materials:
-
Your thiosemicarbazide derivative (in solid form)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of the solid thiosemicarbazide derivative to a glass vial. This is to ensure that a saturated solution is formed.[18]
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[17]
-
After incubation, check for the presence of undissolved solid to confirm that the solution is saturated.
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. You may want to filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Repeat the experiment at least in triplicate to ensure reproducibility.[19]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing small-scale batches of cyclodextrin complexes for in vitro testing.[10]
Materials:
-
Thiosemicarbazide derivative
-
β-cyclodextrin or a derivative (e.g., HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol or other suitable solvent for the compound
-
Vacuum oven or desiccator
Methodology:
-
Determine the appropriate molar ratio of the thiosemicarbazide derivative to cyclodextrin (commonly 1:1 or 1:2).
-
In a mortar, place the required amount of cyclodextrin and add a small amount of deionized water to form a paste.
-
Dissolve the thiosemicarbazide derivative in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should become a thick, uniform paste.
-
Dry the resulting paste in a vacuum oven or desiccator until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and stored for later use.
Visualizations
Experimental Workflow for Troubleshooting Compound Precipitation
The following diagram outlines a logical workflow for addressing compound precipitation issues during bioassays.
Caption: Troubleshooting workflow for compound precipitation.
Decision-Making for Solubility Enhancement Strategy
This diagram provides a logical path for selecting an appropriate solubility enhancement strategy.
Caption: Decision-making for solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. jddt.in [jddt.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. oatext.com [oatext.com]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
troubleshooting thiosemicarbazone formation from substituted thiosemicarbazides
Welcome to the technical support center for the synthesis of thiosemicarbazones from substituted thiosemicarbazides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of thiosemicarbazones.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired thiosemicarbazone product at all. What are the possible causes and how can I fix it?
Answer:
Low or no product yield is a common issue in thiosemicarbazone synthesis. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions: The condensation reaction between a thiosemicarbazide and a carbonyl compound is sensitive to temperature, reaction time, and solvent.
-
Solution: Optimize reaction conditions. Conventional methods often involve refluxing for several hours.[1][2] Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and improve yields.[1] Consider screening different solvents such as ethanol, methanol, or THF.[3][4]
-
-
Catalyst Absence or Inefficiency: The reaction is often catalyzed by a small amount of acid.
-
Poor Reactivity of Starting Materials: The electronic and steric properties of the substituents on both the thiosemicarbazide and the aldehyde/ketone can significantly influence reactivity.
-
Solution: For less reactive aromatic amines, stronger activating groups might be necessary.[3] Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the thiosemicarbazide.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired thiosemicarbazone.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the formation of side products.[2] Adjusting the stoichiometry of the reactants (e.g., using a slight excess of the more stable reactant) might suppress side reactions.
-
-
Product Precipitation Issues: The thiosemicarbazone product often precipitates out of the reaction mixture upon formation.[4] If the product is highly soluble in the reaction solvent, this may not occur, leading to apparent low yield upon filtration.
-
Solution: After the reaction is complete, try cooling the mixture in an ice bath to induce precipitation. If the product remains in solution, the solvent should be removed under reduced pressure, and the residue recrystallized from an appropriate solvent.
-
Issue 2: Product Purity and Purification Challenges
Question: My final product is impure, and I am having difficulty purifying it. What are the best practices for obtaining pure thiosemicarbazones?
Answer:
Achieving high purity is crucial, especially for biological and pharmaceutical applications. Purification challenges often arise from unreacted starting materials or the formation of closely related side products.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid thiosemicarbazones.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals. Common solvents for recrystallization include ethanol, methanol, and dichloromethane/methanol mixtures.[6]
-
Tip: If the product oils out, try using a different solvent system or a slower cooling rate.
-
-
Washing: Simple washing of the filtered product can remove some impurities.
-
Procedure: After filtering the precipitated product, wash it with a solvent in which the desired product is insoluble, but the impurities are soluble. Diethyl ether is often used for this purpose.[3]
-
-
Chromatography: For products that are difficult to purify by recrystallization, column chromatography can be employed.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate/n-hexane, is typically used as the eluent.[2] The polarity of the eluent system should be optimized based on the polarity of the target compound and impurities, as monitored by TLC.
-
-
Monitoring Purity: The purity of the synthesized compounds should be confirmed by analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for thiosemicarbazone formation?
A1: The formation of a thiosemicarbazone is a condensation reaction. It involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine (-C=N-) bond of the thiosemicarbazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Q2: How do substituents on the thiosemicarbazide affect the reaction?
A2: Substituents on the thiosemicarbazide can have both electronic and steric effects on the reaction. Electron-donating groups can increase the nucleophilicity of the primary amine, potentially increasing the reaction rate. Conversely, bulky substituents near the reactive amine group may cause steric hindrance, slowing down the reaction. The nature of the substituent can also influence the solubility and crystalline nature of the final product.
Q3: Can I use a ketone instead of an aldehyde?
A3: Yes, ketones can be used to synthesize thiosemicarbazones.[4][9] However, ketones are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups attached to the carbonyl carbon. Therefore, the reaction with ketones may require more forcing conditions, such as higher temperatures or longer reaction times.
Q4: What are the key characterization peaks I should look for in IR and NMR spectra to confirm product formation?
A4:
-
FT-IR Spectroscopy:
-
Appearance of a C=N (azomethine) stretching vibration, typically in the range of 1585-1615 cm⁻¹.[10]
-
Disappearance of the C=O stretching band from the starting aldehyde or ketone.
-
Presence of N-H stretching vibrations.
-
Presence of a C=S stretching vibration.
-
-
¹H NMR Spectroscopy:
-
Appearance of a singlet for the azomethine proton (-N=CH-) if an aldehyde was used, typically in the downfield region (around 8-11 ppm).[4]
-
Signals corresponding to the N-H protons, which are often broad and may appear at different chemical shifts depending on the solvent and concentration.
-
Disappearance of the aldehyde proton signal.
-
-
¹³C NMR Spectroscopy:
-
Appearance of a signal for the azomethine carbon (-C=N-).
-
A signal for the thiocarbonyl carbon (C=S), typically in the range of 176-178 ppm.[4]
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for thiosemicarbazone synthesis from various studies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Aldehyde/Ketone | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | Various Aromatic Aldehydes | Ethanol | 8 hours | Lower yields | [1] |
| Microwave-Assisted | Various Aromatic Aldehydes | Ethanol | 20-40 min | Satisfactory | [1] |
| Microwave-Assisted | Various Aromatic Aldehydes | Solvent-free | 3 min | 88-98% | [1] |
| Ball-Milling (Solid-state) | 4-formylantipyrine | Solvent-free | Not specified | Quantitative | [11] |
Table 2: Influence of Substituents and Reaction Conditions
| Thiosemicarbazide | Aldehyde | Conditions | Yield (%) | Reference |
| Substituted | Aromatic amines | Reflux 24h, N₂, EtOH | 77-98% | [3] |
| Substituted | Aromatic amines with deactivating groups | Reflux 24h, N₂, THF, Hunig's base | 75-98% | [3] |
| Thiosemicarbazide | Substituted Benzaldehydes | EtOH, K₂CO₃, Reflux 1h | Not specified | [2] |
| Thiosemicarbazide | Benzaldehyde derivatives | MeOH, Stirring 24h, Room Temp | 30-72% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Thiosemicarbazone Synthesis via Conventional Heating
This protocol is adapted from procedures described in the literature.[4][5]
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Methanol or Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount, e.g., 1-2 drops)
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in the chosen alcohol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the corresponding aldehyde or ketone (1.0 mmol) to the solution at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.[4]
-
After completion of the reaction (as indicated by TLC), the precipitated product is collected by filtration.
-
Wash the filtered solid with a small amount of cold solvent (e.g., methanol or diethyl ether) to remove soluble impurities.
-
Dry the product at room temperature or in a vacuum oven.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain a pure sample.
Protocol 2: Microwave-Assisted Synthesis of Thiosemicarbazones
This protocol is based on an efficient, microwave-assisted methodology.[1]
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethanol (optional, for solvent-based reaction)
-
Glacial acetic acid (catalytic amount)
Procedure for Solvent-Free Conditions:
-
In a microwave-safe vessel, mix the thiosemicarbazide intermediate (1.0 mmol) and the appropriate aldehyde (1.0 mmol).
-
Add one drop of glacial acetic acid.
-
Place the vessel in a microwave reactor and irradiate for a short period (e.g., 3 minutes) at a suitable power level.
-
After cooling, the solid product can be washed with a small amount of a suitable solvent and then recrystallized if necessary.
Procedure with Ethanol:
-
In a microwave-safe vessel, dissolve the thiosemicarbazide intermediate (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Irradiate the mixture in the microwave reactor for 20-40 minutes.
-
Work-up the product as described in the conventional protocol.
Visualizations
Caption: General workflow for thiosemicarbazone synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges and strategies for 4-aryl-3-thiosemicarbazides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aryl-3-thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-aryl-3-thiosemicarbazides?
Common impurities can include unreacted starting materials such as aryl isothiocyanates and hydrazine hydrate, as well as byproducts from side reactions. Oxidized species may also be present, often contributing to a yellowish or brownish discoloration of the crude product.[1] The specific impurities will largely depend on the synthetic route employed.
Q2: Which purification methods are most effective for 4-aryl-3-thiosemicarbazides?
Recrystallization is the most widely used and often the most effective method for purifying 4-aryl-3-thiosemicarbazides.[1] For compounds that are difficult to crystallize or when impurities have similar solubility, column chromatography is a viable alternative.[1] In cases where very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: How can I assess the purity of my final product?
The purity of 4-aryl-3-thiosemicarbazides can be effectively assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.[2]
-
Spectroscopic Methods (NMR, IR): These techniques are crucial for structural confirmation and can also help identify any remaining impurities.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Purity After Recrystallization | - Incomplete removal of impurities.- Co-precipitation of impurities with the product. | - Perform a second recrystallization.- Experiment with a different solvent or a solvent mixture.- Ensure the crude material is fully dissolved in the minimum amount of hot solvent. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated.- Presence of impurities inhibiting crystallization.- The boiling point of the solvent is too high. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a pure crystal.- Re-dissolve the oil in a small amount of solvent and add an anti-solvent.- Consider purification by column chromatography to remove impurities before attempting recrystallization.- Use a lower-boiling point solvent.[1] |
| Persistent Yellow or Brown Color | - Presence of colored impurities.- Oxidation of the product. | - Treat the hot solution with activated charcoal before filtration and crystallization.- If the compound is susceptible to oxidation, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Crystal Formation (Fine Needles or Powder) | - Cooling the solution too quickly.- The solution is too concentrated. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Use a more dilute solution for recrystallization.[1] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation.[4]- Use a less polar solvent system for better separation.- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.- Do not overload the column with too much crude product. |
| Compound is Insoluble in the Eluent | - The chosen eluent is too non-polar. | - Dissolve the crude product in a minimum amount of a more polar solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. |
| Streaking or Tailing of Spots on TLC | - Compound may be acidic or basic.- Adsorption to silica is too strong. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to improve the peak shape.[5] |
Experimental Protocols
Protocol 1: Recrystallization of a 4-Aryl-3-Thiosemicarbazide
This protocol provides a general guideline for the recrystallization of a 4-aryl-3-thiosemicarbazide. The choice of solvent may need to be optimized for specific compounds.
Materials:
-
Crude 4-aryl-3-thiosemicarbazide
-
Ethanol (or other suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4-aryl-3-thiosemicarbazide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of a 4-Aryl-3-Thiosemicarbazide
This protocol is a general procedure and the eluent system should be optimized based on TLC analysis of the crude mixture.
Materials:
-
Crude 4-aryl-3-thiosemicarbazide
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-aryl-3-thiosemicarbazide.[1]
Data Presentation
Table 1: Reported Solvents and Yields for the Purification of 4-Aryl-3-Thiosemicarbazides
| Compound | Purification Method | Solvent(s) | Yield | Reference |
| 4-(p-tolyl)thiosemicarbazide | Recrystallization | Methanol | ~50% | [3] |
| 4-(4-Iodophenyl)-3-thiosemicarbazide | Recrystallization | Ethanol or Ethanol/Water | - | [2] |
| Substituted thiosemicarbazones | Recrystallization | Ethanol | 72% | [3] |
| (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl)allylidene)thiosemicarbazide | Recrystallization | Ethanol | 90% | [6] |
| 5-nitrobenzimidazol-2-yl-sulfonyl-acetic acid derived thiosemicarbazides | Recrystallization | Boiling Water | 89% | [7] |
Note: Yields can vary significantly based on the purity of the crude product and the specific experimental conditions.
Visualizations
Caption: General purification workflow for 4-aryl-3-thiosemicarbazides.
Caption: Troubleshooting logic for recrystallization challenges.
References
stability and proper storage conditions for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide?
To ensure the stability and integrity of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is stable under normal storage conditions.[2] For long-term storage, refer to the supplier's recommendations, which may include refrigeration (2-8°C).
Q2: What are the recommended handling procedures for this compound?
Due to the potential hazards associated with thiosemicarbazide derivatives, it is crucial to handle 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide with appropriate safety measures. Always work in a well-ventilated area or under a chemical fume hood.[1][3] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and direct contact with skin and eyes.[4]
Q3: How should I prepare a stock solution of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide?
This compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For many biological assays, stock solutions are typically prepared in DMSO. It is important to keep the final concentration of the organic solvent in your assay low (e.g., <1%) to avoid solvent-induced effects on your experimental system. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.
Q4: Is 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide sensitive to light or air?
Stability and Storage Data
The following table summarizes the general storage and stability information for thiosemicarbazide derivatives, which should be considered for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. Refer to supplier for specific temperature (e.g., 2-8°C). | |
| Atmosphere | Store in a well-ventilated area. For sensitive applications, consider storage under an inert gas. | [1][5][6] |
| Container | Tightly sealed, original container. | [1][4] |
| Light Sensitivity | Protect from light. | [5][6] |
| Incompatible Materials | Strong oxidizing agents. | |
| General Stability | Stable under recommended storage conditions. | [2] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Possible Cause: The compound has low aqueous solubility. The final concentration in the assay buffer may be too high.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visible precipitate in your experimental wells.
-
Decrease Final Concentration: Lower the final concentration of the compound in your assay.
-
Increase Organic Solvent: Carefully increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it remains within a range that does not affect your assay's performance (typically below 1%).
-
Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause 1: Inaccurate Pipetting: Difficulty in accurately pipetting small volumes of high-concentration stock solutions.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated.
-
Serial Dilutions: Perform serial dilutions to work with larger, more manageable volumes.
-
Prepare Master Mix: For experiments with multiple replicates, prepare a master mix containing the compound to ensure consistency across wells.
-
-
Possible Cause 2: Compound Instability in Assay Media.
-
Troubleshooting Steps:
-
Incubation Time: Investigate if the compound degrades over the course of your experiment by varying the incubation time.
-
Fresh Solutions: Always use freshly prepared dilutions of the compound for your assays.
-
Issue 3: No Dose-Response Relationship Observed
-
Possible Cause 1: Incorrect Concentration Range: The selected concentration range may be too high (leading to toxicity or saturation) or too low (no observable effect).
-
Troubleshooting Steps:
-
Broad-Range Experiment: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the active range of the compound.
-
-
Possible Cause 2: Compound Inactivity: The compound may not be active in your specific assay.
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control compound with a known mechanism of action to validate your assay's performance.
-
Literature Review: Consult the literature for known biological activities of similar thiosemicarbazide derivatives to guide your experimental design.
-
Experimental Protocols
Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide against a bacterial strain.
Materials:
-
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
-
DMSO (for stock solution)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in DMSO.
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Serial Dilutions: a. In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the broth to achieve the desired final concentrations. b. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (e.g., 1%).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: a. Growth Control: Wells containing only broth and the bacterial inoculum. b. Sterility Control: Wells containing only broth. c. Vehicle Control: Wells containing the bacterial inoculum and the same concentration of DMSO as the test wells. d. Positive Control: Wells containing the bacterial inoculum and a known antibiotic.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Visualizations
Caption: General experimental workflow for in vitro assays.
Caption: Putative mechanism of action for thiosemicarbazides.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anticancer Efficacy of Thiosemicarbazone Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazone analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the anticancer efficacy of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of anticancer activity for thiosemicarbazone analogs?
A1: The anticancer activity of thiosemicarbazones is multifaceted. A primary mechanism is their ability to chelate metal ions, particularly iron and copper, which are essential for tumor cell proliferation.[1] This chelation can disrupt the function of key metalloenzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.[2] Additionally, the metal complexes formed by thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis. Some analogs have also been shown to inhibit topoisomerase IIα.[2]
Q2: Why is there variability in the anticancer activity of different thiosemicarbazone analogs?
A2: The anticancer activity of thiosemicarbazone analogs is highly dependent on their chemical structure.[3] Substitutions on the thiosemicarbazone backbone can significantly influence their lipophilicity, membrane permeability, metal chelation ability, and redox potential.[4] For instance, the presence of specific functional groups can enhance the stability of the resulting metal complex, leading to greater cytotoxicity.[5] The type of aldehyde or ketone precursor used in the synthesis also plays a crucial role in determining the biological activity.[2]
Q3: Can thiosemicarbazone analogs overcome multidrug resistance (MDR) in cancer cells?
A3: Yes, some thiosemicarbazone analogs have demonstrated the ability to overcome multidrug resistance. Metal-based drugs, including thiosemicarbazone complexes, can have different mechanisms of action compared to traditional organic chemotherapeutics, allowing them to bypass common resistance pathways.
Q4: What are the common off-target effects associated with thiosemicarbazone analogs?
A4: While promising, some thiosemicarbazone analogs can exhibit off-target effects. A notable example is potential cardiotoxicity, such as cardiac fibrosis, which has been observed at high, non-optimal doses of some first-generation compounds like Dp44mT. Another reported side effect for some thiosemicarbazones is the induction of methemoglobin formation.[6] Careful structural modification and the use of drug delivery systems are being explored to mitigate these toxicities.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Anticancer Activity in In Vitro Assays
Question: My thiosemicarbazone analog shows low or inconsistent IC50 values in my cancer cell line experiments. What could be the issue?
Answer: Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Compound Solubility: Poor aqueous solubility is a common problem for many organic compounds, including some thiosemicarbazone analogs.[7]
-
Verification: Visually inspect your stock solutions and final dilutions in cell culture media for any precipitation.
-
Solution:
-
Use a small percentage of a biocompatible organic solvent like DMSO to prepare high-concentration stock solutions. Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level (typically <0.5%).
-
Consider formulating the compound with solubilizing agents like cyclodextrins.
-
Synthesize more soluble analogs by introducing hydrophilic functional groups.
-
-
-
Compound Stability: Thiosemicarbazones can degrade in solution over time, especially when exposed to light or certain pH conditions.
-
Verification: Assess the stability of your compound in your experimental media over the duration of the assay using techniques like HPLC.
-
Solution:
-
Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Protect solutions from light by using amber vials or covering plates with foil.
-
Evaluate the stability at the pH of your culture medium.
-
-
-
Metal Ion Availability: The anticancer activity of many thiosemicarbazones is dependent on the chelation of intracellular metal ions.
-
Verification: The metal content of your cell culture medium can influence the activity.
-
Solution:
-
Use a consistent and well-defined cell culture medium for all experiments.
-
Consider co-incubation with a source of iron or copper to see if it potentiates the activity, which can help confirm a chelation-based mechanism.
-
-
-
Cell Line Sensitivity: Different cancer cell lines have varying sensitivities to thiosemicarbazone analogs.
-
Verification: Test your compound on a panel of different cancer cell lines to identify more responsive models.
-
Solution:
-
Select cell lines known to have high iron requirements or to be susceptible to oxidative stress.
-
-
Issue 2: High Cytotoxicity in Normal (Non-Cancerous) Cell Lines
Question: My thiosemicarbazone analog is showing significant toxicity to my normal cell line control, indicating low selectivity. How can I address this?
Answer: Achieving cancer cell selectivity is a critical goal in drug development. Here are some strategies:
-
Structural Modification: The selectivity of thiosemicarbazones is closely linked to their structure.
-
Approach: Synthesize and screen a library of analogs with systematic modifications to identify structures with improved therapeutic windows. For example, altering the heterocyclic ring system can impact selectivity.[2]
-
-
Targeted Drug Delivery: Encapsulating the thiosemicarbazone analog in a nanocarrier can improve its delivery to tumor cells while minimizing exposure to healthy tissues.
-
Combination Therapy: Combining the thiosemicarbazone with another anticancer agent may allow for the use of lower, less toxic concentrations of your compound.
-
Approach: Investigate synergistic combinations with standard-of-care chemotherapeutics.
-
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of selected thiosemicarbazone analogs against various cancer cell lines as reported in the literature. This data can serve as a reference for comparing the potency of newly synthesized compounds.
Table 1: Anticancer Activity of Various Thiosemicarbazone Analogs
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Complex 12 (Cu(II)) | A549 (Lung) | 0.20 ± 0.04 | [8] |
| Complex 28 (Cu(II)) | A549 (Lung) | 0.507 ± 0.021 | [8] |
| Complex 28 (Cu(II)) | NCI-H460 (Lung) | 0.235 ± 0.010 | [8] |
| Binuclear Ni(II) Complexes (81-84) | A549 (Lung) | 4.97 - 6.44 | |
| Complex 109 (Bi(III)) | A549 (Lung) | 16.41 ± 0.93 | |
| Complex 109 (Bi(III)) | H460 (Lung) | 20.04 ± 1.28 | |
| Complex 111 (Bi(III)) | A549 (Lung) | 14.0 ± 1.1 | |
| Complex 113 (Bi(III)) | A549 (Lung) | 5.05 ± 1.79 | |
| 3-MBTSc | MCF-7 (Breast) | 2.821 ± 0.008 (µg/mL) | [3] |
| 3-MBTSc | B16-F0 (Melanoma) | 2.904 ± 0.013 (µg/mL) | [3] |
| 3-MBTSc | EAC (Ascites) | 3.355 ± 0.012 (µg/mL) | [3] |
| 4-NBTSc | MCF-7 (Breast) | 7.102 ± 0.010 (µg/mL) | [3] |
| 4-NBTSc | B16-F0 (Melanoma) | 7.129 ± 0.012 (µg/mL) | [3] |
| 4-NBTSc | EAC (Ascites) | 3.832 ± 0.014 (µg/mL) | [3] |
| TSC5 | A375 (Melanoma) | 7.47 | [7] |
| TSC9 | A375 (Melanoma) | 12.57 | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of thiosemicarbazone analogs against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazone analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the thiosemicarbazone analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by thiosemicarbazone analogs.
Materials:
-
Cancer cells treated with the thiosemicarbazone analog
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the thiosemicarbazone analog for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot for Protein Expression Analysis
This protocol is for assessing the effect of thiosemicarbazone analogs on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, caspase-3, p53)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of anticancer action for thiosemicarbazone analogs.
Caption: A typical experimental workflow for in vitro evaluation of thiosemicarbazone analogs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
Technical Support Center: Overcoming Cancer Cell Resistance to Thiosemicarbazone-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiosemicarbazone-based anticancer drugs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to a thiosemicarbazone drug. What are the common mechanisms of resistance?
A1: Resistance to thiosemicarbazone-based drugs is a multifaceted issue. The primary mechanisms include:
-
Alterations in Metal Homeostasis: Cancer cells can adapt to the iron and copper chelation effects of thiosemicarbazones. This can involve changes in the expression of metal transporters and storage proteins.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), can actively pump thiosemicarbazones out of the cell, reducing their intracellular concentration.[4][5][6] Some thiosemicarbazones can form stable complexes with copper and glutathione, which are then recognized and effluxed by transporters like ABCC1.[2][5][6][7]
-
Induction of Pro-survival Pathways: Cancer cells may activate signaling pathways that promote survival and counteract the drug's cytotoxic effects. This can include upregulation of antioxidant defenses to combat the reactive oxygen species (ROS) generated by thiosemicarbazone-metal complexes.[8]
-
Target Enzyme Modification: Although a key target is ribonucleotide reductase, mutations or overexpression of this enzyme can lead to reduced drug efficacy.[7][9]
-
Enhanced DNA Damage Repair: Increased capacity to repair DNA damage induced by thiosemicarbazones can contribute to resistance.[10][11]
Q2: I suspect drug efflux is the cause of resistance. How can I confirm this and what are the potential solutions?
A2: To confirm the involvement of efflux pumps, you can perform a rhodamine 123 or calcein-AM retention assay using flow cytometry. Increased efflux of these fluorescent substrates in your resistant cell line compared to the parental line suggests a role for pumps like P-glycoprotein.
Troubleshooting Strategies:
-
Co-administration with Efflux Pump Inhibitors: Use known inhibitors such as verapamil or valspodar (for Pgp) or probenecid (for MRPs) in combination with your thiosemicarbazone. A restoration of drug sensitivity would indicate efflux pump involvement.
-
Utilize Novel Thiosemicarbazone Analogs: Some newer thiosemicarbazone derivatives have been specifically designed to evade recognition by efflux pumps.[12][13] For example, the novel thiosemicarbazone DpC has been shown to overcome P-glycoprotein-mediated resistance.[12]
-
Combination Therapy: Certain chemotherapeutic agents can synergistically enhance the efficacy of thiosemicarbazones, potentially by overwhelming efflux mechanisms or targeting collateral vulnerabilities.[12][14]
Q3: My thiosemicarbazone compound shows reduced efficacy in vivo compared to in vitro results. What could be the contributing factors?
A3: Discrepancies between in vitro and in vivo efficacy are common in drug development. For thiosemicarbazones, consider the following:
-
Pharmacokinetics and Bioavailability: The drug may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site.
-
Metal Ion Availability: The in vivo tumor microenvironment has a complex and heterogeneous distribution of metal ions like iron and copper, which are crucial for the activity of many thiosemicarbazones.[1][2][5]
-
Tumor Microenvironment: Factors such as hypoxia and acidic pH within the tumor can influence drug activity and cellular response.
-
Methemoglobin Formation: Some thiosemicarbazones can induce the formation of methemoglobin, which can limit the oxygen-carrying capacity of blood and affect drug tolerance.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a thiosemicarbazone in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Metal Ion Contamination in Media | Use metal-free water and glassware. Analyze basal media for trace metal content. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Drug Stability and Storage | Prepare fresh drug solutions. Store stock solutions at -80°C and protect from light. |
| Serum Protein Binding | Test the effect of different serum concentrations in your culture medium, as serum proteins can bind to and sequester the drug. |
| Assay Incubation Time | Optimize the incubation time. Some thiosemicarbazones may require longer exposure to exert their cytotoxic effects. |
Problem 2: Lack of synergistic effect when combining a thiosemicarbazone with another anticancer agent.
| Potential Cause | Troubleshooting Step |
| Antagonistic Drug Interaction | Perform a Combination Index (CI) analysis using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic. |
| Incorrect Dosing Schedule | Experiment with different administration schedules (e.g., sequential vs. concomitant). The order and timing of drug addition can significantly impact the outcome.[12] |
| Cell Line-Specific Response | The synergistic effect may be cell-type dependent. Test the combination in a panel of different cancer cell lines. |
| Inappropriate Drug Ratio | Test a range of concentration ratios of the two drugs to find the optimal ratio for synergy. |
Quantitative Data Summary
Table 1: Comparative Antiproliferative Activity of Novel Thiosemicarbazone Analogs in Resistant Cell Lines.
| Compound | Cell Line | Resistance to | IC50 (nM) - Parental | IC50 (nM) - Resistant | Resistance Factor | Reference |
| Dp44mT | Marginal Zone Lymphoma | Targeted Agents | 1.1 | Maintained Activity | ~1 | [15] |
| DpC | Marginal Zone Lymphoma | Targeted Agents | 5.8 | Maintained Activity | ~1 | [15] |
| COTI-NMe2 | COTI-2 Resistant Cells | COTI-2 | Not Specified | Improved Activity | Lower than COTI-2 | [2][4][5] |
| Triapine | SW480/Coti | COTI-2 | Not Specified | Not Affected | ~1 | [6] |
| Cu-COTI-2 | SW480/Coti | COTI-2 | 14-fold < COTI-2 | 12-fold > Parental | 12 | [16] |
Table 2: Synergistic Combinations of Thiosemicarbazones with Conventional Chemotherapeutics.
| Thiosemicarbazone | Combination Agent | Cancer Type | Effect | Reference |
| DpC, Dp44mT | Doxorubicin, Daunorubicin, Mitoxantrone | Pediatric Solid Tumors | Synergism | [14][17] |
| DpC, Dp44mT | Celecoxib, Etoposide, Temozolomide | Pediatric Solid Tumors | Synergism | [10][11] |
| Triapine | Cisplatin and Radiation | Cervical/Vaginal Cancer | Enhanced Clinical Response | [7][18][19] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the thiosemicarbazone compound and/or the combination drug for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Efflux Pump Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against P-glycoprotein (ABCB1) or MRP1 (ABCC1) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Key mechanisms leading to cancer cell resistance to thiosemicarbazone drugs.
Caption: Therapeutic strategies to counteract thiosemicarbazone resistance mechanisms.
Caption: A logical workflow for investigating and overcoming thiosemicarbazone resistance.
References
- 1. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Novel Thiosemicarbazones Sensitize Pediatric Solid Tumor Cell-Types to Conventional Chemotherapeutics through Multiple Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Thiosemicarbazones Sensitize Pediatric Solid Tumor Cell-Types to Conventional Chemotherapeutics through Multiple Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 14. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Antimicrobial Testing of Poorly Soluble Thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble thiosemicarbazides in antimicrobial susceptibility testing (AST).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow.
Question: My thiosemicarbazide compound precipitates out of solution during the assay. How can I prevent this?
Answer:
Precipitation is a common challenge with hydrophobic compounds like thiosemicarbazides. Here are several steps to troubleshoot this issue:
-
Optimize Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing thiosemicarbazides.[1][2] However, high concentrations of DMSO can be toxic to bacteria and interfere with the assay results.[3] It is crucial to use the lowest concentration of DMSO that maintains the solubility of your compound. A final concentration of DMSO in the assay medium of ≤1-2% is generally recommended, but this should be validated for each bacterial species being tested.
-
Prepare a High-Concentration Stock Solution: Dissolve the thiosemicarbazide in 100% DMSO to create a concentrated stock solution. This allows for smaller volumes to be added to the assay medium, minimizing the final DMSO concentration.
-
Serial Dilutions in Media with a Constant DMSO Concentration: When preparing serial dilutions of your compound, ensure that each dilution contains the same final concentration of DMSO to avoid solvent-related effects on bacterial growth.
-
Solubility Testing: Before performing the full AST, conduct a preliminary solubility test. Prepare the desired concentrations of your compound in the test medium and visually inspect for any precipitation after incubation under the same conditions as the actual assay.
-
Alternative Solvents: If DMSO proves problematic, other solvents like ethanol or acetone can be considered.[3][4] However, their compatibility and potential for antimicrobial activity at the concentrations used must be thoroughly evaluated.
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What could be the cause?
Answer:
Inconsistent MIC values can stem from several factors:
-
Compound Instability: Thiosemicarbazides can be unstable in certain media or under specific pH conditions. Ensure that your stock solutions are freshly prepared and stored appropriately, protected from light if necessary.
-
Inaccurate Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. Use a spectrophotometer or a McFarland standard to standardize the inoculum to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution).
-
Solvent Effects: As mentioned, the solvent itself can inhibit bacterial growth. Always include a solvent control (media with the same concentration of solvent used for the test compound) to ensure that the observed inhibition is due to your compound and not the solvent.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic microtiter plates. This can reduce the effective concentration of the compound in the medium. Using low-protein-binding plates may help mitigate this issue.
-
Evaporation: During incubation, evaporation from the wells of the microtiter plate can concentrate the compound and affect the results. Use plate sealers or a humidified incubator to minimize evaporation.
Question: My compound shows activity in the initial screen, but I'm struggling to get a clear MIC endpoint.
Answer:
A fuzzy or unclear MIC endpoint can be due to several reasons:
-
Partial Inhibition: Some compounds may not cause complete inhibition of bacterial growth but rather a gradual decrease in turbidity across a range of concentrations. This can be a characteristic of the compound's mechanism of action. In such cases, the MIC is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control.
-
Compound Degradation: If the compound degrades over the incubation period, you might observe initial inhibition followed by regrowth of the bacteria. Consider measuring MIC at an earlier time point if appropriate for the bacterial growth rate.
-
Contamination: Contamination of the culture or reagents can lead to unexpected growth in the wells. Always use aseptic techniques and check the purity of your bacterial culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for dissolving thiosemicarbazides?
A1: It is best to start by preparing the highest possible stock concentration of your thiosemicarbazide in 100% DMSO.[1] This allows for the smallest volume to be transferred to the assay medium, keeping the final DMSO concentration low. The final concentration of DMSO in the assay should ideally not exceed 1-2.5%, as higher concentrations can inhibit the growth of some bacteria and fungi.[3]
Q2: How should I prepare my solvent controls?
A2: A solvent control is essential to ensure that the solvent is not responsible for any observed antimicrobial activity. The solvent control should contain the same concentration of the solvent (e.g., DMSO) as the highest concentration used in the test wells with your compound. This control should be prepared in the same manner as the test wells, including the addition of the bacterial inoculum.
Q3: Are there any specific CLSI or EUCAST guidelines for testing poorly soluble compounds?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for AST.[5][6][7][8] While they may not have specific, separate guidelines dedicated solely to poorly soluble compounds, their standard documents emphasize the importance of ensuring the compound is fully dissolved and that any solvent used does not interfere with the test. Any modification to the reference methods should be scientifically justified and validated.[5]
Q4: What are the known mechanisms of antimicrobial action for thiosemicarbazides?
A4: The antimicrobial mechanism of action for thiosemicarbazides is not fully elucidated but is thought to involve multiple targets. Some studies suggest that they may inhibit bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[9] Another proposed mechanism is the chelation of essential metal ions, like copper, which disrupts enzymatic functions within the bacterial cell.[10] Some thiosemicarbazones have also been shown to induce oxidative stress responses in bacteria.[11][12]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against common Gram-positive and Gram-negative bacteria, as reported in the literature.
Table 1: MIC of Thiosemicarbazide Derivatives against Staphylococcus aureus
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| N-aryl thiosemicarbazone 4 | MRSA (clinical isolates) | 16 | [13] |
| Thiosemicarbazide SA1 | S. aureus ATCC 25923 (MSSA) | 62.5 | [9] |
| Thiosemicarbazide SA1 | S. aureus ATCC 43300 (MRSA) | 62.5 | [9] |
| Thiosemicarbazide 3a | S. aureus (various strains) | 1.95 - 3.9 | [14] |
| Imidazole-derived TSC 4 | S. aureus ATCC 6538 | 39.68 | [1] |
| Thiophene-derived TSC 8 | S. aureus ATCC 6538 | 39.68 | [1] |
| R91 | S. aureus USA300 LAC | 6.25 µM | [11] |
Table 2: MIC of Thiosemicarbazide Derivatives against Escherichia coli
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| N-methyl TSCs 1-8 | E. coli ATCC 10536 | 2.45 - 19.84 | [1] |
| N-methyl TSC 9 | E. coli ATCC 10536 | 31.49 | [1] |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [15] |
| Thiosemicarbazides (general) | E. coli ATCC 25922 | >1000 | [9][14] |
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI guidelines)
This protocol outlines the standard broth microdilution method for determining the MIC of a poorly soluble thiosemicarbazide.
1. Materials:
-
Thiosemicarbazide compound
-
100% Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates (low-protein-binding recommended)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Plate sealer (optional)
2. Procedure:
-
Preparation of Stock Solution:
-
Dissolve the thiosemicarbazide compound in 100% DMSO to a high, known concentration (e.g., 10 mg/mL). Ensure the compound is completely dissolved. This is your stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB. Ensure that the final concentration of DMSO in each well remains constant and at a non-inhibitory level (e.g., 1%).
-
For example, to achieve a final DMSO concentration of 1%, you can add 2 µL of the compound stock solution (and its serial dilutions in DMSO) to 198 µL of the diluted bacterial inoculum in each well.
-
-
Assay Setup:
-
Test Wells: Add the diluted bacterial inoculum to the wells containing the serially diluted compound.
-
Positive Control (Growth Control): Include wells containing only the bacterial inoculum in CAMHB (with the same final DMSO concentration as the test wells but without the compound).
-
Negative Control (Sterility Control): Include wells containing only CAMHB (with the same final DMSO concentration) to check for contamination.
-
-
Incubation:
-
Seal the plate if necessary to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the thiosemicarbazide that completely inhibits visible growth of the bacterium.
-
Visualizations
Caption: Workflow for MIC determination of poorly soluble thiosemicarbazides.
Caption: Troubleshooting logic for common issues in thiosemicarbazide AST.
Caption: Proposed antimicrobial mechanisms of action for thiosemicarbazides.
References
- 1. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-MRSA activity of aldehyde Schiff base N-aryl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
optimizing reaction conditions for the formation of metal complexes with thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with thiosemicarbazide ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiosemicarbazide ligand is not dissolving in the reaction solvent. What should I do?
A1: Solubility issues are common. Consider the following troubleshooting steps:
-
Solvent Selection: Thiosemicarbazides often have limited solubility in non-polar solvents. Ethanol, methanol, or aqueous mixtures of these alcohols are commonly used.[1][2] For less soluble ligands, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although they may require more rigorous removal after the reaction. Some studies have also utilized 1,4-dioxane.[3]
-
Heating: Gently heating the solvent can significantly improve ligand solubility. Most protocols involve dissolving the ligand in a hot or refluxing solvent before adding the metal salt.[1][4]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For instance, an aqueous ethanolic solution is a frequent choice.[1]
Q2: The yield of my metal complex is very low. How can I improve it?
A2: Low yields can result from several factors. Here are key parameters to optimize:
-
Molar Ratio: The stoichiometry between the metal salt and the thiosemicarbazide ligand is crucial. While a 1:2 metal-to-ligand ratio is common for forming octahedral complexes with bidentate ligands, this can vary.[3] It is advisable to perform small-scale trial reactions with varying molar ratios (e.g., 1:1, 1:2, 2:1) to determine the optimal stoichiometry for your specific system.
-
Reaction Time: Complex formation can be slow. Reaction times reported in the literature vary from a few hours to over 24 hours.[1][3] Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Temperature: Most complexation reactions are carried out under reflux to provide the necessary activation energy.[1][3][5] However, some ligands or metal salts may be temperature-sensitive. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
pH Adjustment: The pH of the reaction medium can significantly influence the coordination of the thiosemicarbazide ligand.[3][6] The ligand can exist in thione and thiolate tautomeric forms, and deprotonation of the N-H and S-H groups is often necessary for coordination.[6] In some syntheses, a base like sodium hydroxide (NaOH) is added to adjust the pH to a range of 6.8-7.[3]
Q3: I am observing an unexpected color change or the formation of a different product. What could be the cause?
A3: Unwanted side reactions can occur, particularly with redox-active metal ions like Cu(II).
-
Oxidative Cyclization: In the presence of certain metal ions, particularly Cu(II), thiosemicarbazides can undergo oxidative cyclization to form heterocyclic compounds like 1,2,4-thiadiazoles or 1,3,4-thiadiazolium salts.[7] This is more likely to occur in solvents like THF or methanol.[7]
-
Solvent Influence: The choice of solvent can influence the final product. For instance, the reaction of a specific thiosemicarbazide with SnI₄ in acetone can lead to a 1,3-thiazolium salt, while in methanol, a coordination complex is formed.[7]
-
Ligand Purity: Ensure the purity of your starting thiosemicarbazide ligand. Impurities can lead to the formation of undesired byproducts. Recrystallization of the ligand before use is recommended.
Q4: How can I confirm the formation of the desired metal complex?
A4: A combination of spectroscopic and analytical techniques is essential for characterization:
-
FT-IR Spectroscopy: This is a key technique to confirm coordination. Look for a shift in the ν(C=S) and ν(N-H) vibrational bands of the free ligand upon complexation. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.[2][3] A shift in the ν(C=N) (azomethine) band also indicates coordination.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are useful for characterizing the ligand and confirming its structure. Upon complexation with diamagnetic metals (e.g., Zn(II)), shifts in the proton and carbon signals, particularly those near the coordination sites, can be observed.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will differ from that of the free ligand, indicating changes in the electronic environment upon coordination.
-
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and confirming its stoichiometry.[3]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared with the calculated values for the proposed complex structure.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical ranges for key reaction parameters based on literature data. These should be considered as starting points for optimization.
Table 1: Common Solvents for Thiosemicarbazide Complexation
| Solvent | Typical Use Case | Reference(s) |
| Ethanol / Methanol | General purpose, good for many thiosemicarbazones and metal salts. | [1][2] |
| Aqueous Ethanol/Methanol | Improves solubility of some ligands and metal salts. | [1] |
| Dimethylformamide (DMF) | For ligands with poor solubility in alcohols. | |
| Dimethyl Sulfoxide (DMSO) | For ligands with poor solubility in alcohols. | |
| 1,4-Dioxane | Used in specific syntheses. | [3] |
| Acetonitrile | Employed in certain copper complex formations. | [5] |
Table 2: Typical Ranges for Reaction Conditions
| Parameter | Typical Range | Notes | Reference(s) |
| Temperature | Room Temperature to Reflux | Refluxing is most common to drive the reaction. | [1][3][5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. | [1][3] |
| pH | Acidic to Neutral (pH ~6-7) | Addition of a few drops of acetic acid can catalyze ligand formation. For complexation, pH adjustment with a base may be needed. | [1][3] |
| Metal:Ligand Molar Ratio | 1:1 or 1:2 | The optimal ratio depends on the desired coordination geometry and the denticity of the ligand. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Thiosemicarbazone Ligand
This protocol is a general procedure for the synthesis of a thiosemicarbazone ligand from a carbonyl compound and thiosemicarbazide.
-
Dissolution: Dissolve an equimolar amount of the aldehyde or ketone in hot ethanol (e.g., 20 mL).
-
Addition: In a separate flask, dissolve an equivalent amount of thiosemicarbazide in hot ethanol. A few drops of glacial acetic acid can be added as a catalyst.[1][3]
-
Reaction: Add the thiosemicarbazide solution to the carbonyl compound solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 2-4 hours.[1]
-
Isolation: Allow the mixture to cool to room temperature. The solid product that forms is separated by filtration.
-
Washing and Drying: Wash the product several times with 50% ethanol and then dry it.[1] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2: General Synthesis of a Metal Complex
This protocol provides a general method for the complexation of a thiosemicarbazone ligand with a metal salt.
-
Ligand Solution: Dissolve the thiosemicarbazone ligand (e.g., 0.02 mol) in a hot aqueous ethanolic solution (1:1 v/v, e.g., 20 mL).
-
Metal Salt Solution: In a separate container, dissolve the hydrated metal salt (e.g., 0.01 mol of CuCl₂·2H₂O, NiCl₂·6H₂O, etc.) in a hot aqueous solution (e.g., 20 mL).[1][4]
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for approximately 6 hours.[1]
-
Precipitation and Isolation: Upon cooling, a precipitate of the metal complex will separate out. Filter the precipitate.
-
Washing and Drying: Wash the collected solid with 50% ethanol and dry it.[1] Recrystallization can be carried out if necessary.
Visualizations
Caption: Workflow for thiosemicarbazone ligand synthesis and subsequent metal complex formation.
References
- 1. Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes - GRIN | Grin [grin.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide versus Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the anticancer activity of a representative thiosemicarbazide derivative, 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide, and the well-established chemotherapeutic agent, cisplatin. The following sections detail their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation, providing a valuable resource for researchers in oncology and medicinal chemistry.
Data Presentation: Comparative Efficacy
The in vitro cytotoxic activity of the thiosemicarbazide derivative and cisplatin was evaluated against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below. It is important to note that IC50 values for cisplatin can exhibit significant variability between studies due to differing experimental conditions.
| Compound | Cancer Cell Line | IC50 Value |
| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) | MCF-7 | 68.9 µM |
| Cisplatin | MCF-7 | ~0.65 - 700 µM[1][2] |
Note: The data for the thiosemicarbazide is for a structurally related derivative, 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide.
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds is commonly performed using the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds (solubilized in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance is typically measured at 630 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed anticancer mechanisms of thiosemicarbazones and cisplatin, along with a typical experimental workflow for their comparative analysis.
References
Structure-Activity Relationship (SAR) Studies of 4-Aryl-3-Thiosemicarbazides: A Comparative Guide
The 4-aryl-3-thiosemicarbazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds across antimicrobial, anticonvulsant, and anticancer applications, supported by experimental data and detailed protocols.
Data Presentation: Comparative Biological Activity
The biological activity of 4-aryl-3-thiosemicarbazide derivatives is highly dependent on the nature and position of substituents on the aryl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Antimicrobial Activity
The antimicrobial efficacy of 4-aryl-3-thiosemicarbazides is often evaluated by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 1: Antibacterial Activity of 4-Aryl-3-Thiosemicarbazide Derivatives
| Compound ID | Aryl Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Nitrophenyl | Staphylococcus aureus | 50 | [1] |
| 2h | 4-Sulfapyrimidine phenyl | Staphylococcus aureus | 2-7 | [2] |
| 2h | Methicillin-resistant S. aureus (MRSA) | 2-7 | [2] | |
| 3a | Trifluoromethylphenyl | Gram-positive bacteria | 3.9-250 | [3] |
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups, such as the nitro group, on the phenyl ring appear to be important for activity against Gram-positive bacteria.[1]
-
The presence of a bulky and polar sulfapyrimidine group at the para position of the phenyl ring in compound 2h resulted in potent activity against both S. aureus and MRSA strains.[2]
-
The electronic structure of the molecule is suggested to be more critical for inhibitory activity than its geometry.[1] Some studies also indicate that molecular descriptors like electrostatic potential surface and HOMO energy are significant for antifungal activity.[4][5]
Anticonvulsant Activity
The anticonvulsant properties of these compounds are typically assessed using animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Anticonvulsant Activity of Aryl Semicarbazone Derivatives
| Compound Series | Aryl Substituent | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5a-5y | 4-Fluorophenyl | Potent | Potent | >300 | Not specified | [6][7] |
| General Trend | 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃ | - | - | - | - | [6][7] |
| 17 | 4''-chlorobenzaldehyde-4(2',3'-dichlorophenyl) | Promising | - | - | - | [8] |
SAR Insights for Anticonvulsant Activity:
-
Halogen substitutions on the aryl ring are generally favorable for anticonvulsant activity.[6][7]
-
The 4-fluorophenyl substituted semicarbazones were identified as the most potent compounds in several screening models.[6][7]
-
The order of activity for substituents on the primary aryl group is generally 4-F > 2-Br = 3-Br = 4-Cl > 4-CH(3) > 4-Br > 3-Cl > 3-CH(3).[6][7]
Anticancer Activity
The anticancer potential of thiosemicarbazide derivatives is evaluated through in vitro cytotoxicity assays against various cancer cell lines, with results often reported as IC₅₀ values.
Table 3: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 1d | Various tumor cell types | Potent and selective | [9][10] |
| 3c | Various tumor cell types | Potent and selective | [9][10] |
| 5a | B16F10 melanoma | 0.7 µg/mL | [11] |
| 5e | B16F10 melanoma | 0.9 µg/mL | [11] |
| 3-MBTSc | MCF-7 | 2.821 µg/mL | [12] |
| 3-MBTSc | B16-F0 | 2.904 µg/mL | [12] |
| 3-MBTSc | EAC | 3.355 µg/mL | [12] |
| 4-NBTSc | MCF-7 | 7.102 µg/mL | [12] |
SAR Insights for Anticancer Activity:
-
Di-substitution at the terminal N4 atom is critical for potent anticancer activity.[9][10]
-
The presence of "soft" donor atoms like nitrogen and sulfur is crucial for forming redox-active iron complexes, which contribute to the generation of reactive oxygen species and potent anticancer effects.[9][10]
-
Electron-withdrawing groups on the benzoyl moiety, such as chloro and bromo substituents, have shown significant anticancer activity.[11]
-
The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of 4-aryl-3-thiosemicarbazides based on the reviewed literature.
General Synthesis of 4-Aryl-3-Thiosemicarbazides
A common and straightforward method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate.[13]
-
Reaction Setup: A solution of the appropriately substituted aryl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared in a round-bottom flask.
-
Addition of Hydrazine: Hydrazine hydrate (1 to 1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to 24 hours.[14]
-
Product Isolation: Upon completion of the reaction, the precipitated product is collected by filtration, washed with a cold solvent (e.g., methanol or diethyl ether), and dried.[14][15]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as follows.[3]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used model for identifying anticonvulsant activity against generalized tonic-clonic seizures.[8]
-
Animal Model: Mice or rats are used for the study.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A standard anticonvulsant drug like phenytoin is used as a positive control.
-
Induction of Seizure: After a specific period (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.
-
Evaluation: The ability of the compound to abolish the hind limb tonic extension is taken as a measure of anticonvulsant activity. The median effective dose (ED₅₀) is then calculated.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows in the SAR studies of 4-aryl-3-thiosemicarbazides.
Caption: General workflow for SAR studies of 4-aryl-3-thiosemicarbazides.
Caption: Proposed mechanism of anticancer activity for thiosemicarbazones.
References
- 1. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Thiosemicarbazide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiosemicarbazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of various thiosemicarbazide derivatives, supported by experimental data and detailed methodologies to aid in the ongoing search for new therapeutic leads.
Thiosemicarbazides, characterized by the presence of a -NH-CS-NH-NH2 functional group, have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1] Their structural versatility allows for the synthesis of a vast library of derivatives, with modifications to the substituent groups significantly influencing their antibacterial efficacy and spectrum.[2]
Comparative Antibacterial Spectrum
The antibacterial activity of thiosemicarbazide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected thiosemicarbazide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, compiled from various studies.
| Derivative/Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Series L (L-L5) | Bacillus cereus | 10 (for L1) | Escherichia coli | >1000 | [1] |
| Bacillus subtilis | 50 (for L2), 200 (for L) | Salmonella typhimurium | >1000 | [1] | |
| Staphylococcus aureus | 50 (for L2), 100 (for L1, L4) | [1] | |||
| Staphylococcus epidermidis | 100 (for L1), 200 (for L) | [1] | |||
| Listeria monocytogenes | 100 (for L1), 200 (for L) | [1] | |||
| Enterococcus faecalis | >1000 | [1] | |||
| Trifluoromethylphenyl Derivatives | Staphylococcus aureus (MSSA & MRSA) | 62.5 (for SA1) | Klebsiella pneumoniae | >1000 | [3] |
| Staphylococcus epidermidis | 31.25 (for ST16) | Escherichia coli | >1000 | [3] | |
| Micrococcus luteus | 3.9 (for SA11, SA12) | Pseudomonas aeruginosa | >1000 | [3] | |
| Tetracaine Thiosemicarbazide Derivatives | Staphylococcus aureus | 4 (for 2h) | Escherichia coli | >256 | [4] |
| Enterococcus faecium | >256 | Pseudomonas aeruginosa | >256 | [4] | |
| Picolinoyl-thiosemicarbazides | Bacillus cereus | Moderate to good | Escherichia coli | Moderate to good | [5] |
| Staphylococcus aureus | Moderate to good | Pseudomonas aeruginosa | Moderate to good | [5] | |
| Enterococcus faecalis | - | [5] | |||
| 3-chlorophenyl & 3-fluorophenyl Derivatives | Staphylococcus spp. (including MRSA) | 1.95 - 3.9 (for 3a) | Klebsiella pneumoniae | >1000 | [6][7] |
| Bacillus cereus | 7.81 (for 3e) | Escherichia coli | >1000 | [6][7] | |
| Staphylococcus epidermidis | 15.63 (for 3a) | Salmonella typhimurium | >1000 | [6][7] | |
| Micrococcus luteus | 15.63 (for 3a) | [7] |
Note: The specific structures of the derivatives (e.g., L1, SA1, 2h, 3a) are detailed in the cited references.
The data indicates that many thiosemicarbazide derivatives exhibit potent activity against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][6] However, their efficacy against Gram-negative bacteria is often limited, with high MIC values reported for species like E. coli and P. aeruginosa.[3][7] This differential activity is likely due to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as halogens (chlorine, fluorine) and trifluoromethyl groups on the phenyl ring, appears to be crucial for enhanced antibacterial activity.[3][6][8]
Experimental Protocols
The determination of the antibacterial spectrum of thiosemicarbazide derivatives relies on standardized microbiological assays. The following are detailed methodologies for the key experiments cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test thiosemicarbazide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial suspension without test compound)
-
Negative control (broth without bacteria)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in MHB directly in the wells of the 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[2]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[2]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Agar Well Diffusion Method
This method is often used for preliminary screening of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Test thiosemicarbazide derivatives dissolved in a suitable solvent
-
Sterile cork borer or well cutter
-
Standard antibiotic discs
Procedure:
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of the MHA plate using a sterile cotton swab.[2]
-
Creating Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[2]
-
Adding Test Compound: A fixed volume of the test compound solution at different concentrations is added to each well.[2]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
Measuring Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.[2]
Visualizing the Experimental Workflow and Potential Mechanism
To aid in the conceptual understanding of the experimental process and the proposed mechanism of action, the following diagrams are provided.
Molecular docking studies suggest that a potential mechanism of action for the antibacterial activity of thiosemicarbazide derivatives involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
Conclusion
Thiosemicarbazide derivatives represent a valuable scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. The extensive data available on their structure-activity relationships provides a solid foundation for the rational design of more potent and broad-spectrum compounds. The detailed experimental protocols and conceptual diagrams presented in this guide are intended to facilitate further research in this promising area of drug discovery. Future efforts should focus on optimizing the chemical structures to improve activity against Gram-negative bacteria and to fully elucidate their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide as an Enzyme Inhibitor: A Comparative Guide
For Immediate Release
In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a critical step toward therapeutic advancements. This guide provides a comprehensive validation of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide as a potential enzyme inhibitor, offering a comparative analysis against established alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting objective experimental data and detailed methodologies to support further investigation.
Comparative Analysis of Inhibitory Activity
While specific inhibitory data for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is not yet publicly available, the broader class of thiosemicarbazide and thiosemicarbazone derivatives has demonstrated significant inhibitory activity against several key enzymes, including urease, tyrosinase, and carbonic anhydrase. The core thiosemicarbazide moiety is recognized for its ability to chelate metal ions within the active sites of these metalloenzymes, forming the basis of their inhibitory action.
To provide a quantitative comparison, the following table summarizes the inhibitory activities of structurally related thiosemicarbazone derivatives against these enzymes. These compounds share the thiosemicarbazone scaffold, offering a valuable proxy for the potential efficacy of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
| Compound/Alternative | Target Enzyme | IC50 (µM) | Reference Standard (IC50, µM) |
| Hydroxyl and Chloro-substituted Thiosemicarbazones | Jack Bean Urease | 1.8 - 12.7 | Thiourea (21.1 ± 0.2) |
| 4-Arylthiosemicarbazide derivatives | Mushroom Tyrosinase | Data Not Provided | Kojic Acid (Varies) |
| Thiosemicarbazone-benzenesulfonamide derivatives | Carbonic Anhydrase | Ki values reported | Acetazolamide (Varies) |
Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. Further experimental validation is required to determine its specific inhibitory profile.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the validation and comparative analysis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Test compound (4-(2,4-Dimethylphenyl)-3-thiosemicarbazide)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and thiourea at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution to the respective wells.
-
Add 25 µL of urease enzyme solution to each well and incubate at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Add 40 µL of phenol-nitroprusside solution and 40 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Tyrosinase Inhibition Assay
This assay measures the inhibition of L-DOPA oxidation to dopachrome, a colored product.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound
-
Kojic acid (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and kojic acid at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution and pre-incubate for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at different time intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method assays the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (for α-CAs) or TRIS buffer (for β- and γ-CAs)
-
Phenol red indicator
-
CO2-saturated solution
-
Test compound
-
Acetazolamide (standard inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO2 hydration activity.
-
Phenol red is used as an indicator, working at an absorbance maximum of 557 nm.
-
The assay is conducted using appropriate buffers (HEPES for α-CAs, TRIS for β- and γ-CAs).
-
The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10-100 seconds.
-
The uncatalyzed rates are determined and subtracted from the total observed rates.
-
Inhibitor and enzyme solutions are pre-incubated to allow for complex formation.
-
The inhibition constants (Ki) are determined by non-linear least-squares methods.
Visualizing the Path Forward: Diagrams and Workflows
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Proposed mechanism of metalloenzyme inhibition by thiosemicarbazide derivatives.
Benchmarking the Performance of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide Against Known Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial performance of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. Due to the limited availability of direct antimicrobial activity data for this specific compound in the public domain, this guide leverages experimental data from a closely related thiosemicarbazone derivative, 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide, to provide a preliminary performance benchmark against established antimicrobial agents. Thiosemicarbazides and their thiosemicarbazone derivatives are recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1]
Executive Summary
The antimicrobial potential of thiosemicarbazide derivatives is a significant area of interest in the development of new therapeutic agents.[1] This guide presents available antimicrobial data for a derivative of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and compares it with standard antimicrobial drugs. While direct data on the parent compound is not currently available, the performance of its pyridinylmethylene derivative suggests that this class of compounds warrants further investigation. The provided experimental protocols for antimicrobial susceptibility testing offer a framework for researchers to conduct their own evaluations.
Comparative Antimicrobial Performance
The following table summarizes the antimicrobial activity of 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide against representative Gram-positive and Gram-negative bacteria, alongside the activity of a standard antibiotic, Ampicillin. The data is presented as the zone of inhibition in millimeters (mm), which indicates the extent of the antimicrobial effect.
| Compound | Test Organism | Zone of Inhibition (mm) | Standard Antimicrobial Agent | Test Organism | Zone of Inhibition (mm) |
| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | Staphylococcus aureus | 14 | Ampicillin | Staphylococcus aureus | 21 |
| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | Escherichia coli | 15 | Ampicillin | Escherichia coli | 25 |
Data for 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide and Ampicillin sourced from a study on thiosemicarbazone and derived antimony complexes.[2]
Experimental Protocols
To ensure reproducible and comparable results, standardized antimicrobial susceptibility testing methods are crucial. The following are detailed protocols for the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Test bacterial culture
-
Antimicrobial-impregnated disks (6 mm diameter)
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Using sterile forceps, place the antimicrobial-impregnated disks onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Bacterial inoculum adjusted to 5 x 10^5 CFU/mL
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Putative Mechanism of Action
Thiosemicarbazide derivatives are thought to exert their antimicrobial effects through multiple mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and transcription. By inhibiting these enzymes, thiosemicarbazides can disrupt bacterial DNA synthesis, leading to cell death.
References
Unlocking Potential: A Comparative Guide to the Docking Scores of 4-Aryl-3-Thiosemicarbazide Analogs as DNA Gyrase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the molecular docking scores of various 4-aryl-3-thiosemicarbazide analogs. The provided data, derived from in-silico studies, highlights the potential of this chemical scaffold in the development of novel enzyme inhibitors.
The quest for new therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of chemical scaffolds explored, 4-aryl-3-thiosemicarbazides have emerged as a versatile class of compounds with a broad spectrum of biological activities.[1][2] Their potential as enzyme inhibitors is of particular interest, with molecular docking studies providing crucial insights into their binding affinities and mechanisms of action at a molecular level.
This guide focuses on a comparative analysis of the docking scores of eighteen 4-aryl-3-thiosemicarbazide derivatives against bacterial DNA gyrase, a well-established target for antibacterial agents.[3] The data presented herein aims to inform structure-activity relationship (SAR) studies and guide the rational design of more potent and selective inhibitors.
Comparative Docking Scores
The following table summarizes the docking scores of various 4-aryl-3-thiosemicarbazide analogs against the active site of DNA gyrase. A more negative docking score indicates a higher binding affinity between the ligand and the protein.[3]
| Compound ID | 4-Aryl Substituent | Docking Score (kcal/mol) |
| 2a | Phenyl | -5.8 |
| 2b | 2-Chlorophenyl | -6.1 |
| 2c | 3-Chlorophenyl | -6.0 |
| 2d | 4-Chlorophenyl | -6.2 |
| 2e | 2-Nitrophenyl | -6.3 |
| 2f | 3-Nitrophenyl | -6.1 |
| 2g | 4-Nitrophenyl | -6.4 |
| 2h | 2-Methylphenyl | -5.9 |
| 2i | 3-Methylphenyl | -5.9 |
| 2j | 4-Methylphenyl | -6.0 |
| 2k | 2-Methoxyphenyl | -5.7 |
| 2l | 3-Methoxyphenyl | -5.8 |
| 2m | 4-Methoxyphenyl | -5.9 |
| 2n | 2,4-Dichlorophenyl | -6.5 |
| 2o | 2,6-Dichlorophenyl | -6.2 |
| 2p | 4-Fluorophenyl | -6.0 |
| 2q | 4-Bromophenyl | -6.1 |
| 2r | 2-Nitrophenyl | -6.3 |
Experimental Protocols
The in-silico molecular docking studies were conducted to elucidate the binding interactions of the synthesized 4-aryl-thiosemicarbazide analogs with the active site of the target protein.[3]
Software: The molecular docking simulations were performed using AutoDock 4.2.[3]
Target Protein Preparation: The three-dimensional crystal structure of the target protein, DNA gyrase B from Escherichia coli (PDB ID: 1KZN), was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.[3]
Ligand Preparation: The 3D structures of the 4-aryl-thiosemicarbazide analogs were constructed using molecular modeling software. The structures were then subjected to energy minimization using the MMFF94 force field. Gasteiger charges were assigned to the ligand atoms.[3]
Grid Box Definition: A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of DNA gyrase B. This grid box was designed to encompass the key amino acid residues involved in ligand binding.[3]
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was utilized for the docking calculations to predict the binding poses and affinities of the ligands.[3]
Molecular Docking Workflow
The following diagram illustrates the general workflow employed in the molecular docking studies of 4-aryl-3-thiosemicarbazide analogs.
Caption: General workflow of the molecular docking study.
This guide provides a snapshot of the potential of 4-aryl-3-thiosemicarbazide analogs as DNA gyrase inhibitors, based on comparative docking scores. The detailed experimental protocol offers a foundation for researchers to conduct similar in-silico studies. Further experimental validation is crucial to confirm the observed in-silico activities and to advance the development of these promising compounds into viable therapeutic agents.
References
in vivo efficacy comparison of novel thiosemicarbazide derivatives in animal models
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continuously evolving, with an increasing focus on the development of novel compounds that exhibit high efficacy and favorable safety profiles. Among these, thiosemicarbazide and its derivatives, thiosemicarbazones, have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities. Extensive research has demonstrated their potential as anticancer, anthelmintic, antiviral, and antibacterial agents. This guide provides a comparative analysis of the in vivo efficacy of recently developed thiosemicarbazide derivatives in various animal models, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these compounds in preclinical settings.
Comparative In Vivo Efficacy of Novel Thiosemicarbazide Derivatives
The following table summarizes the in vivo efficacy of representative novel thiosemicarbazide and thiosemicarbazone derivatives in different animal models. This data highlights the therapeutic potential of these compounds against cancer and parasitic infections.
| Compound ID | Derivative Class | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Metrics | Toxicity/Side Effects | Reference |
| Compound 7 | Thiophene-thiosemicarbazone | Swiss mice | Ehrlich Solid Tumor | 30, 100, and 300 mg/kg, p.o. | 30 mg/kg dose showed the most effective tumor growth inhibition. | Low acute toxicity observed at the tested doses. | [1] |
| Compound II-1 | Quinoline-6-carboxylic acid thiosemicarbazide | Mice (CD-1) | Heligmosomoides polygyrus/bakeri (nematode) infection | Not specified | Average 30% reduction in the number of nematodes. | No systemic toxic effects were observed. | [2][3] |
| Dp44mT | Di-2-pyridylketone thiosemicarbazone | Mice | Murine M109 Lung Carcinoma | 0.4 mg/kg, for 5 days | Reduced tumor growth to 47% of the control. | Not specified in the provided context. | [4] |
Mechanism of Action: Inhibition of Ribonucleotide Reductase
A primary mechanism by which thiosemicarbazone derivatives exert their anticancer effects is through the inhibition of ribonucleotide reductase (RR).[5][6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[6] By chelating iron, a necessary cofactor for RR activity, thiosemicarbazones disrupt this process, leading to the depletion of the deoxyribonucleotide pool, cell cycle arrest, and ultimately, apoptosis of cancer cells.[4][5]
References
- 1. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Evaluation of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide: Data on Therapeutic Index Currently Unavailable in Public Domain
A comprehensive evaluation of the therapeutic index of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in comparison to standard drugs cannot be provided at this time due to a lack of publicly available preclinical data. An extensive search of scientific literature and databases did not yield the necessary quantitative values for median effective dose (ED50) and median lethal dose (LD50) for this specific compound.
The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50, or LD50 in animal studies) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). Without these fundamental data points for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, a direct and objective comparison with established standard drugs is not feasible.
While research into thiosemicarbazide and its derivatives has indicated a wide range of biological activities, including potential anticonvulsant, antimicrobial, and anti-Toxoplasma gondii effects, specific in vivo efficacy and toxicity studies for the 4-(2,4-dimethylphenyl) substituted variant are not currently published. Safety data sheets for the compound confirm its oral toxicity but do not provide the specific LD50 values required for a therapeutic index calculation.
General Experimental Protocols for Determining Therapeutic Index
For the benefit of researchers and drug development professionals, the following section outlines the generalized experimental methodologies that would be required to determine the therapeutic index of a compound like 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
Determination of Median Effective Dose (ED50)
The ED50 is determined through in vivo efficacy studies in a relevant animal model for the therapeutic area of interest. For instance, if evaluating anticonvulsant properties, rodent models of induced seizures are commonly used.
Experimental Workflow for ED50 Determination (Anticonvulsant Model):
Caption: Workflow for ED50 determination in an anticonvulsant model.
Methodology in Detail:
-
Animal Models: Select an appropriate animal model, such as mice or rats, and a validated method for inducing the desired effect. For anticonvulsant activity, the Maximal Electroshock (MES) test for generalized tonic-clonic seizures or the subcutaneous Pentylenetetrazole (scPTZ) test for myoclonic seizures are standard.
-
Dose Selection: A range of doses of the test compound are selected, typically in a logarithmic progression, to identify a dose-response relationship. A vehicle control group receives the administration vehicle without the active compound.
-
Administration: The compound is administered via a clinically relevant route, such as oral (p.o.) or intraperitoneal (i.p.).
-
Observation: After a specific pre-treatment time, the seizure-inducing stimulus is applied, and the animals are observed for the presence or absence of the characteristic seizure endpoint (e.g., tonic hindlimb extension in the MES test).
-
Data Analysis: The percentage of animals protected from the seizure endpoint at each dose is recorded. This quantal data is then analyzed using statistical methods like probit analysis to calculate the ED50 value, which is the dose that protects 50% of the animals.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance and is determined in a similar manner to the ED50, but with lethality as the endpoint.
Experimental Workflow for LD50 Determination:
Safety Operating Guide
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide proper disposal procedures
Proper Disposal of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
The proper disposal of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is critical due to its acute toxicity and potential environmental hazards. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to institutional and local regulations is mandatory.
Immediate Safety Precautions
Before handling 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide for disposal, ensure all necessary personal protective equipment (PPE) is in use. This compound is classified as acutely toxic and is fatal if swallowed[1].
-
Personal Protective Equipment (PPE): Wear a complete suit protecting against chemicals, a face shield, and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU)[2]. Handle the compound with chemically resistant gloves (e.g., Nitrile rubber), which must be inspected before use[2][3].
-
Ventilation: Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust[2][4].
-
Emergency Preparedness: Have an emergency plan in place. In case of accidental contact, immediately rinse the affected skin with plenty of water and remove contaminated clothing[1]. If inhaled, move to fresh air[4]. If swallowed, rinse the mouth and immediately call a poison center or doctor[1][3].
Waste Collection and Segregation
Proper collection and segregation are the first steps in the disposal workflow. Never dispose of this chemical down the drain or with general laboratory trash[1][2].
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container[2][5]. The container must be in good condition and designed for solid chemical waste[5]. Do not use food-grade containers[6].
-
Waste Segregation: Collect waste containing 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide separately from other chemical waste streams to avoid potentially dangerous reactions[5][7]. It should be segregated as a combustible, acute toxic compound.
-
Spill Cleanup: In the event of a spill, avoid creating dust. Carefully sweep or shovel the spilled solid material into a designated waste container[2][8][9]. Prevent the substance from entering drains[1][2].
Labeling and Storage
Proper labeling and temporary storage are crucial for safety and regulatory compliance.
-
Labeling: Clearly label the hazardous waste container with the words "HAZARDOUS WASTE," the full chemical name "4-(2,4-Dimethylphenyl)-3-thiosemicarbazide," and the approximate quantity[5].
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials[2][4]. The storage area should be cool and dry[2]. Store the container locked up or in an area only accessible to authorized personnel[1][3].
Final Disposal Method
The final disposal of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide must be handled by licensed professionals.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department[2][6][10].
-
Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This should be performed by a licensed facility to ensure complete destruction and to handle harmful combustion products like nitrogen oxides and sulfur oxides[2][8][9].
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations[3][9].
Key Data Summary
The following table summarizes essential data for the safe handling and disposal of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
| Property | Data | Reference |
| Chemical Formula | C₉H₁₃N₃S | |
| Molecular Weight | 195.28 g/mol | |
| Appearance | Solid, powder[3] | |
| GHS Hazard Statements | H301: Toxic if swallowedH300: Fatal if swallowedH412: Harmful to aquatic life with long lasting effects | [1] |
| GHS Precautionary Codes | P264, P270, P273, P301 + P310, P405, P501 | [1][3] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
Experimental Workflow & Diagrams
The following diagram illustrates the procedural flow for the proper disposal of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pfw.edu [pfw.edu]
- 7. ethz.ch [ethz.ch]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
